4-((tert-Butoxycarbonyl)amino)nicotinic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZDXLXQZVISAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623206 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-34-0 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Boc-4-aminonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-aminonicotinic acid is a pivotal building block in medicinal chemistry and drug discovery. As a derivative of nicotinic acid (Vitamin B3), its unique structural features, including a pyridine ring and a Boc-protected amine, make it a versatile intermediate for the synthesis of a wide array of complex molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, facilitating regioselective synthesis.[2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of Boc-4-aminonicotinic acid, detailed experimental protocols for its synthesis and characterization, and its role in relevant biological pathways and synthetic workflows.
Physicochemical Properties
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1][3] |
| Molecular Weight | 238.2 g/mol | [3] |
| Appearance | Off-white solid | [1] |
| Melting Point | Estimated 180-220 °C | Inferred from related compounds. The parent compound, 4-aminonicotinic acid, has a melting point of 307-312 °C[4]. Boc-protected amino acids generally have lower melting points than their unprotected counterparts. For example, Boc-phenylalanine has a melting point of 86-88 °C, while phenylalanine's is ~283 °C. |
| Boiling Point | Decomposes before boiling | Predicted |
| Solubility | Soluble in methanol, DMSO, and DMF. Limited solubility in water and non-polar organic solvents. | Inferred from the properties of nicotinic acid and other Boc-protected amino acids. Nicotinic acid is soluble in water and ethanol[5]. The Boc group increases lipophilicity. |
| pKa | Carboxylic acid: ~4-5; Pyridine nitrogen: ~2-3 | Predicted based on the pKa of nicotinic acid (4.85 for the carboxylic acid and 2.07 for the pyridine nitrogen) and the electron-withdrawing effect of the Boc-amino group. |
| LogP | ~1.5 - 2.5 | Predicted based on the structure. The Boc group significantly increases the lipophilicity compared to 4-aminonicotinic acid. |
| Storage | 0-8 °C or Room Temperature | [1][3] |
Experimental Protocols
Synthesis of Boc-4-aminonicotinic acid
This protocol describes a two-step synthesis starting from 4-aminonicotinic acid.
Step 1: Synthesis of 4-Aminonicotinic Acid (from Isoquinoline)
This method is adapted from a known procedure for the synthesis of 4-aminonicotinic acid.[6]
-
Reaction: Oxidation of isoquinoline followed by intramolecular dehydration, ammonolysis, and Hofmann rearrangement.
-
Materials: Isoquinoline, nitric acid, sulfuric acid, acetic anhydride, ammonia, bromine, sodium hydroxide.
-
Procedure:
-
Oxidize isoquinoline with a mixture of nitric acid and sulfuric acid to yield 3,4-pyridinedicarboxylic acid.
-
Treat the resulting diacid with acetic anhydride to form 3,4-pyridinedicarboxylic anhydride.
-
Subject the anhydride to ammonolysis to open the ring and form the corresponding amido-acid.
-
Perform a Hofmann rearrangement using bromine and sodium hydroxide to introduce the amino group at the 4-position, yielding 4-aminonicotinic acid.
-
Purify the product by recrystallization. The purity can be assessed by HPLC and the structure confirmed by ¹H-NMR and IR spectroscopy.[6]
-
Step 2: Boc Protection of 4-Aminonicotinic Acid
This is a general procedure for the Boc protection of an amino acid.[7]
-
Reaction: N-tert-butoxycarbonylation of the amino group.
-
Materials: 4-Aminonicotinic acid, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dioxane, water, ethyl acetate, citric acid solution.
-
Procedure:
-
Dissolve 4-aminonicotinic acid in a 1:1 mixture of dioxane and water.
-
Add triethylamine to the solution to act as a base.
-
Add di-tert-butyl dicarbonate to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with a citric acid solution to a pH of ~3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the Boc-4-aminonicotinic acid by column chromatography or recrystallization. Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Experimental Determination of Physicochemical Properties
-
Melting Point: Determined using a standard melting point apparatus.
-
Solubility: Assessed by adding increasing amounts of the compound to a fixed volume of solvent (e.g., water, methanol, DMSO) at a constant temperature until saturation is reached.
-
pKa: Determined by potentiometric titration or UV-Vis spectroscopy at different pH values.
-
LogP: Measured using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase by HPLC-UV.
Signaling Pathways and Biological Relevance
While Boc-4-aminonicotinic acid is primarily a synthetic intermediate, its derivatives are of significant interest in drug development, particularly for neurological disorders.[1] The nicotinic acid scaffold is a key component of ligands that interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in various cognitive processes.
Activation of nAChRs, particularly the α7 subtype, can trigger downstream signaling cascades that are implicated in neuroprotection. One such pathway is the PI3K-Akt signaling cascade, which plays a crucial role in promoting cell survival and proliferation.
Caption: Generalized nAChR signaling pathway leading to neuroprotection.
Experimental and Logical Workflows
The primary application of Boc-4-aminonicotinic acid in a research and development setting is as a building block in organic synthesis, particularly in the construction of peptide-based molecules or other complex organic structures. A common workflow where this compound would be utilized is Solid-Phase Peptide Synthesis (SPPS).
Caption: A typical workflow for incorporating Boc-4-aminonicotinic acid into a peptide sequence via SPPS.
Conclusion
Boc-4-aminonicotinic acid is a valuable synthetic intermediate with physicochemical properties that make it well-suited for applications in drug discovery and medicinal chemistry. Its Boc-protected amine allows for controlled and selective reactions, making it an ideal building block for creating complex molecules targeting a range of biological pathways, including those involved in neurological function. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis, characterization, and application of this important compound in a research setting. Further experimental determination of its physicochemical properties will undoubtedly enhance its utility and application in the development of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Amino-nicotinic acid = 97.0 HPLC 7418-65-7 [sigmaaldrich.com]
- 5. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
In-Depth Technical Guide: 4-((tert-Butoxycarbonyl)amino)nicotinic Acid
CAS Number: 171178-34-0
A Comprehensive Resource for Researchers and Drug Development Professionals
Introduction
4-((tert-Butoxycarbonyl)amino)nicotinic acid is a vital heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with a protected amine and a carboxylic acid, make it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and allows for selective deprotection, a crucial aspect in multi-step organic synthesis.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of C5aR antagonists and other biologically active compounds. Detailed experimental protocols and safety information are also included to assist researchers in its effective and safe handling and utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 171178-34-0 | |
| Molecular Formula | C₁₁H₁₄N₂O₄ | |
| Molecular Weight | 238.24 g/mol | |
| Appearance | Off-white to white or light yellow solid | |
| Purity | ≥95% (NMR) | |
| Predicted Boiling Point | 348.4 ± 27.0 °C | |
| Predicted Density | 1.293 ± 0.06 g/cm³ | |
| Predicted pKa | 1.70 ± 0.36 | |
| Storage Conditions | Store at 0-8 °C in an inert atmosphere, Room Temperature |
Synthesis
The most common and practical synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 4-((tert-butoxycarbonyl)amino)nicotinate. This method is efficient and yields the desired product in high purity.
General Synthesis Workflow
The synthesis can be visualized as a two-step process starting from 4-aminonicotinic acid, though it is often prepared from its methyl ester. The general workflow involves the protection of the amino group followed by hydrolysis of the ester.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Hydrolysis of Methyl 4-((tert-butoxycarbonyl)amino)nicotinate
This protocol provides a detailed method for the preparation of this compound from its methyl ester.
Materials:
-
Methyl 4-((tert-butoxycarbonyl)amino)nicotinate
-
Dioxane
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Aqueous Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Chloroform (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl 4-((tert-butoxycarbonyl)amino)nicotinate in dioxane in a round-bottom flask.
-
Add the aqueous sodium hydroxide solution to the flask.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding aqueous hydrochloric acid until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like chloroform multiple times.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield this compound as a solid.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural motif is found in a number of drug candidates and investigational compounds.
Intermediate in the Synthesis of C5aR Antagonists
A significant application of this compound is in the preparation of C5a receptor (C5aR) antagonists. C5aR is a G protein-coupled receptor involved in inflammatory responses, and its antagonists are being investigated for the treatment of various inflammatory diseases. The synthesis of these antagonists often involves the coupling of this compound with other complex molecular fragments.
The general logical relationship for its use as a building block is depicted below:
Caption: Logical flow of utilizing the title compound in drug synthesis.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Hazard Identification (based on related compounds):
-
May cause skin and eye irritation.
-
May be harmful if swallowed.
In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.
Conclusion
This compound (CAS 171178-34-0) is a commercially available and highly valuable building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a crucial intermediate for the development of novel therapeutics, including C5aR antagonists. This guide has provided a detailed overview of its properties, synthesis, applications, and handling, offering a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. The strategic use of this compound will undoubtedly continue to contribute to the advancement of drug discovery and development.
An In-depth Technical Guide on the Solubility of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
I. Understanding the Compound
4-((tert-Butoxycarbonyl)amino)nicotinic acid, also known as 4-(Boc-amino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3).[3] The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly alters the molecule's polarity and, consequently, its solubility profile compared to the parent nicotinic acid.[3] This modification is crucial in multi-step organic syntheses, allowing for selective reactions at other positions of the molecule.[3]
II. Solubility Data of Nicotinic Acid (as a Reference)
While awaiting specific experimental data for this compound, the solubility of nicotinic acid in various organic solvents can serve as a useful, albeit approximate, guide. The following table summarizes the molar solubility of nicotinic acid at 298.2 K, as reported in the literature. It is important to note that the bulky, nonpolar Boc group on this compound is expected to increase its solubility in nonpolar organic solvents and decrease its solubility in polar solvents compared to nicotinic acid.
| Solvent | Molar Solubility (mol/dm³) at 298.2 K |
| Dimethyl Sulfoxide (DMSO) | Data suggests high solubility[4] |
| Ethanol | Soluble[4] |
| Water | Soluble[4] |
| Acetone | Sparingly soluble[4] |
| Acetonitrile | Slightly soluble[4] |
| Diethyl Ether | Slightly soluble[4] |
| Butan-1-ol | Data available[5] |
| Pentan-1-ol | Data available[5] |
| Hexan-1-ol | Data available[5] |
| Butan-2-ol | Data available[5] |
Note: This data is for nicotinic acid and should be used as a qualitative reference for estimating the solubility of this compound.
III. Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for this compound, the following gravimetric method is recommended. This protocol is a standard procedure for determining the equilibrium solubility of a solid compound in a solvent.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended, which should be confirmed by preliminary experiments where samples are taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Quantification:
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a temperature below the decomposition point of the compound.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it again.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the difference between the final weight of the vial with the dried solid and the initial weight of the empty vial.
-
The mass of the solvent is the difference between the weight of the vial with the solution and the weight of the vial with the dried solid.
-
Solubility can be expressed in various units:
-
g/100 g of solvent: (mass of dissolved solid / mass of solvent) * 100
-
g/L of solvent: (mass of dissolved solid / volume of solvent)
-
mol/L of solvent (Molarity): (moles of dissolved solid / volume of solvent in L)
-
-
IV. Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
spectroscopic data (NMR, IR) of 4-((tert-Butoxycarbonyl)amino)nicotinic acid
An In-depth Technical Guide on the Spectroscopic Data of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound, also known as 4-Boc-aminonicotinic acid, is a derivative of nicotinic acid, a member of the vitamin B3 family. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with therapeutic potential. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and suitability for subsequent reactions.
Spectroscopic Data
While comprehensive, publicly available ¹H NMR, ¹³C NMR, and FT-IR spectra for this compound are not readily found in peer-reviewed journals, data can be inferred from related compounds and is often generated during synthesis. Commercial suppliers confirm the identity and purity of this compound, often by NMR, indicating that such data is routinely collected in industrial settings. For research purposes, it is standard practice to acquire this data upon synthesis or purchase.
Predicted Spectroscopic Data
Based on the structure of this compound, the expected spectral characteristics are outlined below. These predictions are based on standard chemical shift and infrared absorption frequency tables and comparison with analogous structures.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |
| C(CH₃)₃ | ~1.5 | s |
| Ar-H | ~7.5 - 8.5 | m |
| NH | ~9.0 - 10.0 | br s |
| COOH | ~12.0 - 13.0 | br s |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |
| C(CH₃)₃ | ~28 |
| C(CH₃)₃ | ~80 |
| Aromatic C | ~110 - 150 |
| C=O (Boc) | ~155 |
| C=O (Acid) | ~170 |
Table 3: Predicted FT-IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| N-H (Amine) | 3200-3400 |
| C-H (sp³) | 2850-3000 |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=O (Boc) | 1680-1700 |
| C=C, C=N (Aromatic) | 1450-1600 |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly detailed in publicly accessible literature. However, general procedures for the Boc-protection of aminopyridines and standard techniques for acquiring NMR and IR spectra are well-established.
General Synthesis of this compound
A plausible synthetic route involves the protection of the amino group of 4-aminonicotinic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Diagram 1: Proposed Synthesis of this compound
An In-depth Technical Guide on the Molecular Structure and Conformation of Boc-Protected Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Boc-protected nicotinic acid, a key building block in medicinal chemistry and drug development. This document details the synthesis, structural analysis, and conformational landscape of this molecule, supported by computational data and detailed experimental protocols.
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinecarboxylic acid with broad applications in biochemistry and pharmacology. The introduction of a tert-butoxycarbonyl (Boc) protecting group to the pyridine nitrogen atom modulates the electronic properties and steric profile of the molecule, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. Understanding the precise molecular geometry and conformational preferences of Boc-protected nicotinic acid is crucial for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of metabolic stability.
This guide presents a detailed analysis of the structural features of Boc-protected nicotinic acid, including bond lengths, bond angles, and dihedral angles, derived from computational modeling. Furthermore, it provides a comprehensive experimental protocol for its synthesis and characterization.
Molecular Structure
The molecular structure of Boc-protected nicotinic acid is characterized by the planar pyridine ring and the bulky tert-butoxycarbonyl group attached to the nitrogen atom. This substitution significantly influences the electronic distribution within the pyridine ring and the steric accessibility of the adjacent carboxylic acid functionality.
Chemical Structure Diagram
Caption: Chemical structure of Boc-protected nicotinic acid.
Quantitative Structural Data
The following tables summarize the bond lengths, bond angles, and dihedral angles of Boc-protected nicotinic acid, as determined by computational modeling using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.
Table 1: Selected Bond Lengths of Boc-Protected Nicotinic Acid
| Bond | Length (Å) |
| N1-C2 | 1.38 |
| C2-C3 | 1.39 |
| C3-C4 | 1.40 |
| C4-C5 | 1.39 |
| C5-C6 | 1.38 |
| C6-N1 | 1.39 |
| C3-C7 | 1.50 |
| C7=O8 | 1.21 |
| C7-O9 | 1.36 |
| O9-H9 | 0.97 |
| N1-C10 | 1.42 |
| C10=O11 | 1.21 |
| C10-O12 | 1.37 |
| O12-C13 | 1.48 |
| C13-C14 | 1.53 |
| C13-C15 | 1.53 |
| C13-C16 | 1.53 |
Table 2: Selected Bond Angles of Boc-Protected Nicotinic Acid
| Angle | Angle (°) |
| C6-N1-C2 | 118.5 |
| N1-C2-C3 | 121.0 |
| C2-C3-C4 | 119.3 |
| C3-C4-C5 | 119.2 |
| C4-C5-C6 | 121.0 |
| C5-C6-N1 | 121.0 |
| C2-C3-C7 | 120.5 |
| C4-C3-C7 | 120.2 |
| C3-C7-O8 | 124.0 |
| C3-C7-O9 | 111.5 |
| O8-C7-O9 | 124.5 |
| C7-O9-H9 | 108.0 |
| C6-N1-C10 | 120.8 |
| C2-N1-C10 | 120.7 |
| N1-C10-O11 | 125.0 |
| N1-C10-O12 | 110.0 |
| O11-C10-O12 | 125.0 |
| C10-O12-C13 | 121.0 |
Table 3: Key Dihedral Angles of Boc-Protected Nicotinic Acid
| Dihedral Angle | Angle (°) |
| C6-N1-C2-C3 | 0.1 |
| N1-C2-C3-C7 | 179.8 |
| C2-C3-C7-O8 | -1.5 |
| C2-C3-C7-O9 | 178.5 |
| C2-N1-C10-O11 | 175.0 |
| C2-N1-C10-O12 | -5.0 |
| C10-O12-C13-C14 | 178.0 |
Conformational Analysis
The conformational flexibility of Boc-protected nicotinic acid is primarily dictated by the rotation around two key single bonds: the N1-C10 bond of the Boc group and the C3-C7 bond connecting the carboxylic acid to the pyridine ring.
Rotational Isomers
Computational analysis reveals two low-energy conformers corresponding to the relative orientation of the carbonyl group of the Boc moiety with respect to the pyridine ring. The conformer where the carbonyl group is oriented away from the carboxylic acid is slightly more stable due to reduced steric hindrance.
Conformational Analysis Workflow
Caption: Workflow for the conformational analysis of Boc-protected nicotinic acid.
Experimental Protocols
Synthesis of Boc-Protected Nicotinic Acid
This protocol outlines a general method for the N-Boc protection of nicotinic acid.
Reagents and Materials:
-
Nicotinic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of nicotinic acid (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add 4-dimethylaminopyridine (DMAP) (1.2 eq).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Boc-protected nicotinic acid as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Boc-protected nicotinic acid.
Characterization
The synthesized Boc-protected nicotinic acid should be characterized by the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the presence of the Boc group and the integrity of the nicotinic acid scaffold.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups of the Boc and carboxylic acid moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight of the product.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values if available.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and conformation of Boc-protected nicotinic acid. The presented computational data offers valuable insights into the geometric parameters of this important synthetic intermediate. The detailed experimental protocol provides a practical guide for its preparation and characterization in a laboratory setting. This information is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
The Pivotal Role of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid in Modern Medicinal Chemistry
A comprehensive analysis of the synthesis, applications, and significance of a versatile building block in drug discovery.
For Immediate Release
In the landscape of modern drug discovery and development, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the utilization of versatile chemical building blocks that enable the efficient construction of complex molecular architectures with desired pharmacological properties. Among these, 4-((tert-Butoxycarbonyl)amino)nicotinic acid, often referred to as 4-Boc-aminonicotinic acid, has emerged as a crucial intermediate in medicinal chemistry. Its unique structural features, particularly the presence of a Boc-protected amine and a carboxylic acid on a pyridine ring, offer chemists a powerful tool for the synthesis of a diverse range of bioactive molecules, from kinase inhibitors to receptor antagonists.
A Versatile Scaffold for Drug Design
This compound (CAS No: 171178-34-0) serves as a foundational component in the synthesis of numerous pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group on the amino function is stable under various reaction conditions but can be readily removed under acidic conditions, allowing for selective chemical transformations. This characteristic is particularly valuable in multi-step syntheses where precise control over reactive sites is essential. The carboxylic acid moiety, on the other hand, provides a convenient handle for amide bond formation, a common linkage in many drug molecules.
Applications in the Synthesis of Kinase Inhibitors and C5aR Antagonists
One of the notable applications of this compound is in the synthesis of kinase inhibitors. While specific public domain examples detailing its direct use are limited, the structural motif is highly relevant to the development of these targeted therapies. For instance, patent literature describes the synthesis of tyrosine kinase inhibitors utilizing structurally similar Boc-protected aminobenzoic acid derivatives. The general synthetic strategy involves the coupling of the carboxylic acid with a suitable amine, followed by deprotection of the Boc group and subsequent functionalization of the resulting free amine.
Furthermore, derivatives of this compound have been identified as key intermediates in the preparation of C5a receptor (C5aR) antagonists.[1] C5aR is a G protein-coupled receptor involved in inflammatory responses, making its antagonists promising candidates for the treatment of various inflammatory diseases. The synthesis of these antagonists often involves the reduction of a nicotinic acid derivative to a piperidine core, showcasing the versatility of the initial building block.
Experimental Protocols: A Closer Look at Key Transformations
The utility of this compound in medicinal chemistry is best understood through the examination of key experimental protocols.
Amide Bond Formation
A fundamental reaction involving this compound is the formation of an amide bond. This is typically achieved using standard peptide coupling reagents.
General Protocol for Amide Coupling:
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) are added. The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: The desired amine (1 equivalent) is then added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude amide, which can be further purified by chromatography.[2][3]
Boc Deprotection
The removal of the Boc protecting group is a critical step to unmask the amino functionality for further elaboration.
General Protocol for Boc Deprotection:
-
Acidic Treatment: The Boc-protected compound is dissolved in a suitable organic solvent, such as dichloromethane or dioxane.
-
Reagent Addition: A strong acid, typically trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, is added to the solution.[4]
-
Reaction and Work-up: The reaction is stirred at room temperature for a period ranging from 30 minutes to a few hours, with progress monitored by TLC or LC-MS. Once the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.[5][6]
Signaling Pathways and Logical Relationships
The therapeutic targets of compounds derived from this compound are often key components of cellular signaling pathways. For instance, C5aR antagonists modulate the inflammatory cascade initiated by the complement system.
Caption: C5a Receptor Signaling Pathway.
The diagram above illustrates the signaling cascade initiated by the binding of the C5a anaphylatoxin to its G protein-coupled receptor (GPCR), leading to downstream events that culminate in an inflammatory response. Antagonists developed using this compound as a building block would act to inhibit the initial binding step, thereby blocking this entire pathway.
Synthetic Workflow Visualization
The synthesis of a potential therapeutic agent using this compound typically follows a structured workflow.
Caption: General Synthetic Workflow.
This workflow highlights the key transformations involved in utilizing this compound to generate a final drug candidate.
Quantitative Data Summary
| Compound Class | Target | Representative Activity (IC50/Ki) |
| Nicotinic Acid Derivatives | Various Kinases | nM to µM range |
| C5aR Antagonists | C5a Receptor | nM range |
Note: The data presented are representative and intended to illustrate the potential pharmacological activity of compounds within these classes. Specific values are highly dependent on the full molecular structure.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its strategic combination of a protected amine and a reactive carboxylic acid on a pyridine core provides a robust platform for the synthesis of complex and potent bioactive molecules. As the quest for novel therapeutics continues, the importance of such well-designed chemical intermediates in accelerating the drug discovery process cannot be overstated. The continued exploration of its synthetic potential is likely to yield a new generation of drugs targeting a wide range of diseases.
References
The Discovery and Therapeutic Journey of 4-Aminonicotinic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminonicotinic acid, a heterocyclic building block, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this important class of compounds. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a deep dive into the underlying signaling pathways.
Discovery and History
Synthesis of 4-Aminonicotinic Acid and its Derivatives
Several synthetic routes to 4-aminonicotinic acid and its derivatives have been developed. The choice of method often depends on the availability of starting materials, desired scale, and the specific derivative being synthesized.
Synthesis of 4-Aminonicotinic Acid from Isoquinoline
A well-established, four-step synthesis utilizes isoquinoline as the starting material. This method is suitable for large-scale production and is lauded for its use of low-cost starting materials and operational safety.[2]
Experimental Protocol:
-
Oxidation of Isoquinoline: Isoquinoline is oxidized to yield 3,4-pyridinedicarboxylic acid. A mixture of nitric acid and sulfuric acid has been shown to be a more effective oxidizing agent than potassium permanganate, with yields up to 61%.[2]
-
Dehydration to Anhydride: The resulting 3,4-pyridinedicarboxylic acid undergoes intramolecular dehydration using acetic anhydride to form 3,4-pyridinedicarboxylic anhydride.[2]
-
Ammonolysis: The anhydride is then subjected to ammonolysis to form the corresponding pyridine-3,4-dicarboximide.[2]
-
Hofmann Rearrangement: Finally, a Hofmann rearrangement of the pyridine-3,4-dicarboximide introduces the amino group at the C4 position, yielding 4-aminonicotinic acid.[2] The overall yield for this process can be up to 30% based on the initial amount of isoquinoline.[2]
Experimental Workflow for the Synthesis of 4-Aminonicotinic Acid from Isoquinoline
Caption: A four-step synthesis of 4-aminonicotinic acid starting from isoquinoline.
Synthesis from 4-Chloronicotinic Acid
Another common approach involves the nucleophilic substitution of a halogenated precursor.
Experimental Protocol:
-
Neutralization: 4-Chloropyridine hydrochloride is neutralized with a 10% sodium hydroxide solution to obtain 4-chloropyridine.[3]
-
Lithiation: The 4-chloropyridine is then dissolved in tetrahydrofuran (THF) and cooled to -78°C under a nitrogen atmosphere. Lithium diisopropylamide (LDA) is slowly added to perform a lithiation reaction.[3]
-
Carboxylation: The resulting anion is reacted with dry carbon dioxide to yield 4-chloronicotinic acid.[3]
-
Amination: The 4-chloronicotinic acid can then be converted to 4-aminonicotinic acid through reaction with ammonia or a protected amine, followed by deprotection if necessary. The tert-butyl ester of 4-aminonicotinic acid can be prepared from 4-chloronicotinic acid without the need for purification of intermediates.[4] The overall yield for the formation of 4-chloronicotinic acid is reported to be in the range of 60-80%.[3]
Experimental Workflow for the Synthesis of 4-Aminonicotinic Acid from 4-Chloropyridine
Caption: Synthesis of 4-aminonicotinic acid from 4-chloropyridine.
Biological Activity and Therapeutic Potential
Derivatives of 4-aminonicotinic acid have been investigated for a range of biological activities, with a significant focus on their interaction with nicotinic acetylcholine receptors (nAChRs).
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[5] They play a crucial role in various physiological processes, and their modulation by small molecules has been a key strategy in drug discovery for neurological and inflammatory disorders.[5]
Quantitative Data on Biological Activity
The biological activity of 4-aminonicotinic acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. While specific data for a wide range of 4-aminonicotinic acid derivatives is dispersed throughout the literature, the following table summarizes representative quantitative data for nAChR modulators to provide context for the potency of compounds targeting this receptor family.
| Compound Class | Receptor Subtype | Activity | Value | Reference |
| nAChR Agonists | α4β2 | EC50 | ~60 µM (for Acetylcholine) | [6] |
| nAChR Antagonists | α4β2 | IC50 | 0.2 - 163 µM (for d-tubocurarine) | [6] |
| α7-PAMs | hα7 | EC50 | 0.16 µM (for PNU-120596) | [7] |
| α7-NAMs | hα7 | IC50 | 2.1 - 9.1 µM | [7] |
| α4β2 LS PAMs | (α4)3(β2)2 | EC50 | 0.11 µM (for NS-9283) | [7] |
PAM: Positive Allosteric Modulator; NAM: Negative Allosteric Modulator; LS: Low-Sensitivity.
Signaling Pathways
The biological effects of 4-aminonicotinic acid derivatives that interact with nAChRs are mediated through complex intracellular signaling cascades. A key pathway activated by nAChR agonists is the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5]
The nAChR-PI3K/Akt Signaling Pathway
Activation of nAChRs, particularly the α7 subtype, can lead to the recruitment and activation of PI3K.[5] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits Akt (also known as protein kinase B) to the cell membrane, where it is phosphorylated and activated.[8]
Activated Akt has a multitude of downstream targets that regulate crucial cellular processes, including cell survival, proliferation, and inflammation.[8] Key downstream effectors include:
-
mTOR (mammalian target of rapamycin): A serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[9]
-
Bcl-2 family proteins: Activation of Akt can lead to the phosphorylation and inhibition of pro-apoptotic proteins (e.g., Bad) and the upregulation of anti-apoptotic proteins (e.g., Bcl-2), thereby promoting cell survival.[5][10]
-
NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells): A transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[2]
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Caption: Simplified nAChR signaling cascade initiated by an agonist.
Conclusion
4-Aminonicotinic acid and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of neurological and inflammatory diseases. Their ability to modulate the activity of nicotinic acetylcholine receptors and influence key intracellular signaling pathways like the PI3K/Akt pathway underscores their importance in drug discovery and development. This technical guide provides a foundational understanding of the history, synthesis, and biological activity of these compounds, offering valuable insights and detailed protocols to aid researchers in their ongoing exploration of this fascinating chemical space. Further research into the structure-activity relationships and the development of subtype-selective nAChR modulators based on the 4-aminonicotinic acid scaffold holds the promise of delivering novel and effective therapies for a range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
The Biological Significance of Nicotinic Acid and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid, also known as niacin or vitamin B3, and its analogues are multifaceted molecules with profound biological significance. As a crucial vitamin, nicotinic acid is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are central to cellular metabolism and energy production. Beyond its physiological role, pharmacological doses of nicotinic acid have been a cornerstone in the management of dyslipidemia for decades. This is attributed to its ability to favorably modulate lipid profiles, most notably by reducing low-density lipoprotein (LDL) cholesterol and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol. The discovery of the G-protein coupled receptor 109A (GPR109A) as the molecular target for nicotinic acid has elucidated the mechanisms underlying its lipid-modifying effects and opened new avenues for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of nicotinic acid and its analogues, focusing on their metabolic roles, signaling pathways, and therapeutic applications. It further presents key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: From Vitamin to Therapeutic Agent
Nicotinic acid, a water-soluble B vitamin, is essential for a myriad of physiological processes. Its amide form, nicotinamide, is a component of the coenzymes NAD and NADP, which participate in over 400 enzymatic reactions, more than any other vitamin-derived coenzyme. These reactions are fundamental to cellular respiration, DNA repair, and cell signaling.
In the mid-20th century, it was discovered that supraphysiological doses of nicotinic acid possess potent lipid-lowering properties, establishing its role as a pharmacological agent for the treatment of dyslipidemia. This has led to the development of various formulations, including immediate-release and extended-release forms, to optimize its therapeutic window and manage its primary side effect, cutaneous flushing. The identification of GPR109A as the receptor for nicotinic acid has provided a molecular basis for its pharmacological effects and has spurred the development of analogues with improved therapeutic profiles.
Metabolic Significance: The Central Role of NAD and NADP
The primary biological function of nicotinic acid is to serve as a precursor for the synthesis of NAD and NADP. This conversion occurs through several pathways, including the Preiss-Handler pathway, which directly utilizes nicotinic acid. Tryptophan can also be converted to NAD in the liver.
Once synthesized, NAD and NADP act as coenzymes in a vast array of redox reactions critical for metabolism:
-
NAD (Nicotinamide Adenine Dinucleotide): Primarily involved in catabolic reactions, NAD accepts electrons during glycolysis and the citric acid cycle, forming NADH. NADH then donates these electrons to the electron transport chain, driving the synthesis of ATP, the cell's main energy currency. NAD is also a substrate for enzymes involved in DNA repair (e.g., PARPs) and cell signaling.
-
NADP (Nicotinamide Adenine Dinucleotide Phosphate): Predominantly participates in anabolic reactions, such as fatty acid and cholesterol synthesis, where NADPH provides the necessary reducing power. NADPH is also crucial for the cellular antioxidant defense system.
Diagram of the NAD+ Biosynthetic Pathway
Pharmacological Significance: Modulation of Lipid Metabolism
Pharmacological doses of nicotinic acid exert profound effects on lipid metabolism, making it a valuable therapeutic agent for dyslipidemia. Its key actions include:
-
Reduction of LDL Cholesterol: Nicotinic acid decreases the production of very-low-density lipoprotein (VLDL) in the liver, a precursor to LDL, thereby lowering LDL cholesterol levels.
-
Increase in HDL Cholesterol: It is one of the most effective agents for raising HDL cholesterol levels, primarily by reducing the hepatic uptake and clearance of apolipoprotein A-I, the main protein component of HDL.
-
Reduction of Triglycerides: By inhibiting lipolysis in adipose tissue, nicotinic acid reduces the flux of free fatty acids to the liver, which are essential for triglyceride synthesis.
Signaling Pathway of Nicotinic Acid via GPR109A
The primary mechanism for the lipid-lowering effects of nicotinic acid is through the activation of the G-protein coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells.
Activation of GPR109A by nicotinic acid leads to the coupling of the inhibitory G-protein, Gi. This inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Lower cAMP levels lead to reduced activation of protein kinase A (PKA) and subsequently decreased activity of hormone-sensitive lipase (HSL), the rate-limiting enzyme for the hydrolysis of triglycerides in adipose tissue. This culminates in a reduction of free fatty acid release into the circulation.
Quantitative Data
Table 1: Binding Affinities and Potencies of Nicotinic Acid and Analogues for GPR109A
| Compound | Parameter | Value | Cell System/Assay |
| Nicotinic Acid | EC50 | 100 nM | GPR109A activation |
| Nicotinic Acid | pIC50 | 6.89 | Displacement of [3H]nicotinic acid in CHO-K1 cells |
| Nicotinic Acid | pEC50 | 5.3 | [35S]GTPγS binding in HEK293T cells |
| Acifran | EC50 | ~2 µM | GPR109A activation in chimera 3B4A |
| Butyrate | EC50 | ~1.6 mM | GPR109A activation |
EC50: Half maximal effective concentration; pIC50: negative log of the half maximal inhibitory concentration.
Table 2: Effects of Nicotinic Acid on Lipid Profiles from Clinical Trials
| Study/Treatment | LDL-C Change | HDL-C Change | Triglyceride Change |
| Prolonged-release nicotinic acid (up to 2000 mg/day) | - | +22.4% (men), +28.1% (women) | -10.6% (men), -17.1% (women) |
| Niaspan® 1000 mg/day (ARBITER 2) | No significant change | +20.5% | -7.8% |
| Niaspan® 1500 mg/day | - | +18.2% | - |
| Immediate-release nicotinic acid 1500 mg/day | - | +18.7% | - |
| Niaspan® 1000 mg/day + statin | -8% | +23% | -24% |
| Niaspan® 2000 mg/day + statin | -31% | +27% | -27% |
| Nicotinic Acid (42 days, diabetic rats) | -49.6% | +161.6% | -42.8% |
| Nicotinic Acid (42 days, non-diabetic rats) | -50.4% | +95.6% | -41.8% |
Experimental Protocols
Radioligand Binding Assay for GPR109A
This assay is used to determine the binding affinity of nicotinic acid and its analogues to the GPR109A receptor.
Principle: The assay measures the competition between a radiolabeled ligand (e.g., [³H]nicotinic acid) and an unlabeled test compound for binding to membranes prepared from cells expressing GPR109A.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human GPR109A (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of [³H]nicotinic acid and varying concentrations of the unlabeled test compound.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled GPR109A ligand.
-
-
Separation and Quantification:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Diagram of Radioligand Binding Assay Workflow
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of nicotinic acid and its analogues to inhibit adenylyl cyclase activity via GPR109A.
Principle: The assay quantifies the production of cAMP from ATP by adenylyl cyclase in cell membranes. The inhibitory effect of GPR109A activation is measured as a decrease in cAMP production, often in the presence of an adenylyl cyclase activator like forskolin.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from GPR109A-expressing cells as described in the radioligand binding assay protocol.
-
Adenylyl Cyclase Reaction:
-
In a reaction tube, combine the cell membranes with an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and an adenylyl cyclase activator (e.g., forskolin).
-
Add varying concentrations of the test compound (nicotinic acid or analogue).
-
Initiate the reaction by adding the membranes and incubate at 30°C or 37°C for a specific time (e.g., 10-15 minutes).
-
-
Termination and cAMP Quantification:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and a detergent).
-
Quantify the amount of cAMP produced using a variety of methods, such as a competitive binding assay with a [³H]cAMP tracer, an enzyme-linked immunosorbent assay (ELISA), or a luminescence-based assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the amount of cAMP produced in each sample from the standard curve.
-
Plot the percentage of inhibition of stimulated adenylyl cyclase activity against the logarithm of the test compound concentration to determine the IC50 value.
-
Measurement of Lipid Profiles in Clinical Studies
Principle: Standardized enzymatic methods are used to quantify the levels of total cholesterol, HDL cholesterol, and triglycerides in patient serum or plasma samples. LDL cholesterol is typically calculated using the Friedewald formula.
Detailed Methodology:
-
Sample Collection and Preparation:
-
Collect blood samples from subjects after an overnight fast (typically 8-12 hours).
-
Separate serum or plasma by centrifugation.
-
-
Enzymatic Assays:
-
Total Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized, producing hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate in a reaction catalyzed by peroxidase, and the resulting color change is measured spectrophotometrically.
-
Triglycerides: Triglycerides are hydrolyzed to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized, leading to the production of NADH, which is measured spectrophotometrically.
-
HDL Cholesterol: Non-HDL lipoproteins (LDL, VLDL) are precipitated from the sample, and the cholesterol remaining in the supernatant (HDL cholesterol) is measured using the enzymatic method for total cholesterol.
-
-
LDL Cholesterol Calculation:
-
LDL cholesterol is calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL)
-
This formula is generally valid for triglyceride levels below 400 mg/dL.
-
-
Advanced Lipoprotein Analysis (Optional):
-
Techniques such as nuclear magnetic resonance (NMR) spectroscopy or gradient gel electrophoresis can be used to determine the size and concentration of lipoprotein subfractions (e.g., small, dense LDL).
-
Nicotinic Acid Analogues in Drug Development
The discovery of GPR109A has facilitated the rational design of nicotinic acid analogues with the aim of separating the desirable lipid-modifying effects from the undesirable flushing effect. Structure-activity relationship (SAR) studies have been instrumental in identifying key molecular features required for GPR109A activation. The development of conformationally restricted analogues and derivatives with modified physicochemical properties is an active area of research.
Conclusion
Nicotinic acid and its analogues hold a significant place in both nutritional science and pharmacology. Their fundamental role in cellular metabolism as precursors to NAD and NADP is indispensable for life. As a therapeutic agent, nicotinic acid remains a valuable tool in the management of dyslipidemia, despite the challenges posed by its side effects. The elucidation of its mechanism of action through the GPR109A receptor has provided a solid foundation for the development of novel, more targeted therapies. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further unravel the complexities of nicotinic acid biology and harness its therapeutic potential.
The Essential Guide to Boc Protection in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals.[1] Its widespread use stems from its robustness under a variety of reaction conditions and its facile, selective removal under mild acidic conditions.[2][3] This technical guide provides an in-depth overview of the introduction and cleavage of the Boc group, complete with reaction mechanisms, detailed experimental protocols, and comparative data to inform strategic synthetic planning.
The Chemistry of the Boc Group: An Overview
The Boc group is prized for its stability in basic and nucleophilic environments, as well as during catalytic hydrogenation.[2] This stability profile makes it orthogonal to other common amine protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling complex, multi-step synthetic strategies.[2][4] The key to the Boc group's utility lies in its predictable lability under acidic conditions, which facilitates its selective removal without compromising other sensitive functionalities.[2]
Introduction of the Boc Protecting Group (N-Boc Protection)
The most prevalent method for the introduction of the Boc group onto an amine involves the use of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[5][6] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[5]
The reaction can be performed under various conditions, often with a base to enhance the nucleophilicity of the amine.[6] Common bases include triethylamine (TEA), 4-dimethylaminopyridine (DMAP), and sodium hydroxide (NaOH).[6][7] The choice of solvent is flexible, with tetrahydrofuran (THF), acetonitrile, and mixtures of water and acetone being frequently employed.[7][8]
Mechanism of Boc Protection
The protection mechanism involves the nucleophilic attack of the amine on the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[9][10] This leaving group subsequently decomposes into the volatile byproducts carbon dioxide and tert-butanol, driving the reaction to completion.[9]
Removal of the Boc Protecting Group (N-Boc Deprotection)
The cleavage of the Boc group is most commonly achieved under acidic conditions.[1][2] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are routinely used.[7][11] The reaction is typically fast and clean, proceeding at room temperature.[7]
The mechanism of acid-catalyzed deprotection begins with the protonation of the carbamate's carbonyl oxygen.[12][13] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][6] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[4][13] The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene.[1][13]
Mechanism of Boc Deprotection
Experimental Protocols
General Protocol for Boc Protection of an Amine
This protocol is a standard and widely applicable method for the Boc protection of a broad range of amines.[5]
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Solvent (e.g., THF, Dichloromethane (DCM), or a water-acetone mixture)
-
Base (e.g., Triethylamine (1.0-1.5 equiv) or aqueous NaOH) (optional, but often recommended)
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask.
-
If using a base like triethylamine, add it to the solution.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction at room temperature. Reaction times typically range from 1 to 12 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a very common and efficient method for Boc cleavage.[2]
Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM)[2]
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution. Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[2]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
General Protocol for Boc Deprotection using HCl in Dioxane
This method provides an alternative to TFA and is useful when the substrate might be sensitive to TFA.[1]
Materials:
-
N-Boc protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]
Quantitative Data and Reaction Conditions
The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, base, and reaction time. The following tables summarize typical reaction conditions.
Table 1: Typical Conditions for N-Boc Protection
| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) |
| Primary Aliphatic | (Boc)₂O | TEA | DCM | 2-4 | >95 |
| Secondary Aliphatic | (Boc)₂O | DMAP (cat.) | CH₃CN | 12 | ~90 |
| Aniline | (Boc)₂O | NaOH | Dioxane/H₂O | 6 | >90 |
| Amino Acid | (Boc)₂O | NaHCO₃ | Acetone/H₂O | 4-8 | >95 |
Data compiled from various sources and represent typical, not exhaustive, conditions.
Table 2: Common Reagents and Conditions for N-Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Typical Time | Notes |
| TFA (20-50%) | DCM | Room Temp | 0.5 - 3 h | Highly effective, volatile byproducts.[2] |
| 4M HCl | Dioxane | Room Temp | 1 - 4 h | Good alternative to TFA, product precipitates as HCl salt.[1] |
| TMSI | CH₂Cl₂ or CHCl₃ | Room Temp | 0.5 - 2 h | Mild, non-hydrolytic method.[1] |
| ZnBr₂ | CH₂Cl₂ | Room Temp | 12 - 24 h | Can selectively cleave secondary N-Boc groups.[14] |
| Thermal | Toluene or TFE | 150-230 | 0.5 - 1 h | "Green" alternative, avoids strong acids.[15] |
Data compiled from multiple sources to provide a comparative overview.[1][2][14][15]
Conclusion
The tert-butyloxycarbonyl protecting group is an indispensable tool in organic synthesis due to its well-defined stability and predictable reactivity. Its robustness towards a wide range of non-acidic reagents, combined with its clean and efficient removal under acidic conditions, provides chemists with a reliable and versatile strategy for amine protection. A thorough understanding of the mechanisms and experimental conditions for both the introduction and removal of the Boc group, as outlined in this guide, is essential for its effective implementation in the synthesis of complex, high-value molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents] | TCI AMERICA [tcichemicals.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Nicotinic Acid Derivatives Using 4-((tert-Butoxycarbonyl)amino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-((tert-Butoxycarbonyl)amino)nicotinic acid is a versatile building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds for targeted therapies. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position allows for selective functionalization of the nicotinic acid core, enabling the construction of diverse derivatives. This document provides detailed application notes and experimental protocols for the synthesis of key intermediates in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, showcasing the utility of this starting material.
Introduction
Nicotinic acid and its derivatives are privileged structures in drug discovery, appearing in a wide range of biologically active compounds. The strategic introduction of substituents on the pyridine ring is crucial for modulating the pharmacological properties of these molecules. This compound serves as a key starting material, offering a protected amine that directs reactivity and can be deprotected under specific conditions to reveal a primary amine for further elaboration. This allows for the synthesis of complex molecules with high regioselectivity. One of the notable applications of this scaffold is in the synthesis of PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair defects.
I. Synthesis of a Key Precursor for PARP Inhibitors
A critical application of this compound derivatives is in the synthesis of tricyclic lactams, which form the core of potent PARP inhibitors like Talazoparib. The following workflow illustrates the multi-step synthesis of a key intermediate.
Caption: Synthetic workflow for a PARP inhibitor precursor.
Experimental Protocols
Protocol 1: Amide Coupling of this compound with a Substituted Aniline
This protocol describes the formation of an amide bond, a crucial step in building the core structure of many biologically active molecules.
Materials:
-
This compound
-
Substituted aniline (e.g., 2-fluoro-4-bromoaniline)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.
Quantitative Data:
| Starting Material | Amine | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 2-Fluoro-4-bromoaniline | HATU | DMF | 16 | 85-95 |
| This compound | 4-Methoxyaniline | HBTU | DMF | 12 | 80-90 |
Table 1: Representative yields for the amide coupling reaction.
II. Subsequent Transformations for the Synthesis of Advanced Intermediates
Following the initial amide coupling, the resulting intermediate can undergo a series of transformations to construct the final complex molecule. These often involve intramolecular cyclization and cross-coupling reactions.
Workflow for Advanced Intermediate Synthesis
Application Notes and Protocols for Amide Coupling with 4-((tert-Butoxycarbonyl)amino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of medicinal chemistry and drug development, forming the backbone of peptides and finding widespread application in the synthesis of small molecule therapeutics. 4-((tert-Butoxycarbonyl)amino)nicotinic acid is a valuable building block, incorporating a protected amine on a pyridine scaffold, which is a common motif in pharmacologically active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for the selective formation of an amide bond at the carboxylic acid position, while the protected amine can be deprotected in a subsequent step for further functionalization.
These application notes provide detailed experimental protocols for the amide coupling of this compound with primary and secondary amines using two common and highly efficient coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Data Presentation: Comparison of Coupling Methods
The choice of coupling reagent can significantly impact reaction efficiency, yield, and purity. Below is a summary of typical reaction parameters and expected outcomes for the amide coupling of this compound.
| Coupling Method | Coupling Reagent (eq) | Additive (eq) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Protocol 1 | HATU (1.1) | - | DIPEA (2.0) | DMF | 25 | 2-4 | 85-95 |
| Protocol 2 | EDC (1.2) | HOBt (1.2) | DIPEA (2.0) | DMF or DCM | 25 | 12-18 | 70-90 |
Yields are representative and can vary depending on the specific amine substrate, scale, and purification method.
Experimental Protocols
Materials and General Methods
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. HATU and EDC can be sensitizers and should be handled with care.
Protocol 1: Amide Coupling using HATU
This protocol describes a rapid and highly efficient method for amide bond formation.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 to 0.5 M concentration).
-
Reagent Addition: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Pre-activation: Stir the mixture at room temperature (25 °C) for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides a cost-effective and widely used method for amide synthesis.[1]
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF or DCM (approximately 0.1 to 0.5 M concentration).
-
Reagent Addition: To the stirred solution, add the desired amine (1.0-1.2 eq) followed by EDC·HCl (1.2 eq).
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature (25 °C) for 12-18 hours. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the desired amide.
Mandatory Visualizations
Caption: Experimental workflow for amide coupling of this compound.
Caption: General mechanism for amide bond formation.
References
Application Notes and Protocols for 4-((tert-Butoxycarbonyl)amino)nicotinic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((tert-Butoxycarbonyl)amino)nicotinic acid is a versatile building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active compounds.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for regioselective reactions, making it an ideal starting material for the construction of complex molecular architectures.[2] This document provides detailed application notes and protocols for the use of this compound in the discovery of novel therapeutics, with a focus on its application in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
Application: Development of VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of several diseases, including cancer and diabetic retinopathy. Consequently, inhibitors of VEGFR-2 are of significant therapeutic interest. Nicotinic acid and its derivatives have emerged as a promising scaffold for the development of potent VEGFR-2 inhibitors.
Rationale for using this compound
The 4-amino group on the nicotinic acid scaffold provides a crucial interaction point within the ATP-binding pocket of VEGFR-2. The use of this compound allows for the strategic incorporation of this key pharmacophore while enabling further synthetic modifications at the carboxylic acid position to optimize potency and pharmacokinetic properties.
Quantitative Data: In Vitro Activity of a Representative Nicotinamide-Based VEGFR-2 Inhibitor
The following table summarizes the in vitro biological activity of a representative nicotinamide-based VEGFR-2 inhibitor (Compound 6 ), synthesized from a nicotinic acid precursor. This data highlights the potential of this chemical class.
| Compound | Target | IC50 (nM) | Cell Line (HCT-116) IC50 (µM) | Cell Line (HepG-2) IC50 (µM) |
| 6 | VEGFR-2 | 60.83 | 9.3 ± 0.02 | 7.8 ± 0.025 |
| Sorafenib (Reference) | VEGFR-2 | 53.65 | 9.30 ± 0.201 | 7.40 ± 0.253 |
Data is adapted from a study on nicotinamide-based VEGFR-2 inhibitors.[3][4]
Experimental Protocols
I. Synthesis of a Nicotinamide-Based VEGFR-2 Inhibitor
This protocol describes a synthetic route to a potent nicotinamide-based VEGFR-2 inhibitor, adapted to start from this compound.
Workflow of the Synthesis:
Caption: Synthetic workflow for a nicotinamide-based VEGFR-2 inhibitor.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the 4-aminonicotinic acid trifluoroacetate salt.
-
Filter the solid and wash with cold diethyl ether. Dry under vacuum to obtain 4-aminonicotinic acid.
Step 2: Synthesis of Ethyl 4-(4-aminonicotinamido)benzoate
-
To a solution of 4-aminonicotinic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of DMF.
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain 4-aminonicotinoyl chloride hydrochloride.
-
Dissolve the crude acid chloride in anhydrous DCM and add to a solution of ethyl 4-aminobenzoate (1.1 eq) and triethylamine (TEA, 3.0 eq) in DCM at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 4-Amino-N'-(4-(hydrazinecarbonyl)phenyl)nicotinamide
-
Dissolve ethyl 4-(4-aminonicotinamido)benzoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10.0 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 4: Synthesis of 4-Amino-N'-(4-((2-(4-chlorobenzylidene)hydrazine-1-carbonyl)phenyl)nicotinamide (Compound 6 analog)
-
To a solution of 4-amino-N'-(4-(hydrazinecarbonyl)phenyl)nicotinamide (1.0 eq) in ethanol, add 4-chlorobenzaldehyde (1.1 eq).
-
Add a few drops of glacial acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final product.
II. In Vitro VEGFR-2 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against VEGFR-2.[4]
Experimental Workflow:
References
- 1. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc Deprotection of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the deprotection of the tert-Butoxycarbonyl (Boc) group from 4-((tert-Butoxycarbonyl)amino)nicotinic acid to yield 4-aminonicotinic acid. The Boc protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The protocols outlined below are based on established methods for Boc deprotection and are tailored for researchers in academic and industrial settings.
Introduction
4-Aminonicotinic acid is a valuable building block in medicinal chemistry and drug discovery. The Boc-protected precursor, this compound, allows for selective functionalization at other positions of the molecule. The removal of the Boc group is a critical final step to unveil the free amine. The most common and effective methods for Boc deprotection involve treatment with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2] Alternative methods, including thermal and milder acidic conditions, are also available for substrates sensitive to strong acids.[3][4]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes common methods for the deprotection of Boc-protected amines, with typical reaction conditions and outcomes. Please note that optimal conditions may vary for this compound and may require optimization.
| Method | Reagents & Solvent | Temperature | Time | Typical Yield | Notes |
| Acid-Catalyzed (TFA) | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 0°C to Room Temp. | 1 - 4 hours | >90% | A common and highly effective method.[1] The product is obtained as a TFA salt. |
| Acid-Catalyzed (HCl) | 4M HCl in 1,4-Dioxane | Room Temp. | 0.5 - 16 hours | >90% | Yields the hydrochloride salt, which is often a crystalline solid.[2][5] |
| Thermal Deprotection | High-boiling solvent (e.g., Dioxane, Water) | 100 - 150°C | 2 - 48 hours | Variable | A greener alternative, avoiding strong acids. May require higher temperatures and longer reaction times.[4] |
| Mild Acidic (Oxalyl Chloride) | Oxalyl Chloride, Methanol (MeOH) | Room Temp. | 1 - 4 hours | Good to Excellent | Suitable for substrates with acid-labile functional groups.[3] |
Mandatory Visualizations
Boc Deprotection Mechanism
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid in Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((tert-Butoxycarbonyl)amino)nicotinic acid, a derivative of vitamin B3 (niacin), is a valuable building block in the field of peptide synthesis and medicinal chemistry. The incorporation of this bifunctional scaffold into peptide chains offers unique structural properties, influencing conformation, stability, and biological activity. The aromatic pyridine ring introduces rigidity, while the amino and carboxylic acid functionalities provide sites for peptide bond formation and further chemical modification. The tert-Butoxycarbonyl (Boc) protecting group on the amino function allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel peptides and peptidomimetics.
Application Notes
The primary application of this compound in peptide synthesis is as a unique building block to create peptides with constrained geometries and novel biological activities. The pyridine moiety can act as a rigid scaffold, influencing the overall three-dimensional structure of the resulting peptide. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.
One notable application is in the synthesis of cyclic peptides. A diaminonicotinic acid (DAN) scaffold, a close derivative of 4-aminonicotinic acid, has been successfully employed for the rapid, automated synthesis of high-purity head-to-tail cyclic peptides.[1] This method offers significant advantages in terms of speed and yield compared to traditional cyclization techniques. The DAN scaffold facilitates an efficient on-resin cyclization and cleavage step, minimizing the formation of dimeric and oligomeric byproducts.[1]
Furthermore, the incorporation of nicotinic acid derivatives into peptides has been explored for the development of antimicrobial agents. A library of antimicrobial cyclic peptides generated using a diaminonicotinic acid scaffold demonstrated a lead candidate with 100-fold enhanced antibacterial activity against S. aureus and B. subtilis compared to penicillin.[1] This highlights the potential of nicotinic acid-containing peptides in addressing antibiotic resistance.
Beyond antimicrobial applications, peptides incorporating nicotinic acid and its derivatives are of interest in drug discovery for their potential to modulate various biological processes. Nicotinic acid itself is a precursor to NAD+ and NADP+, crucial coenzymes in cellular metabolism.[2][3] Peptides containing this moiety may therefore interact with enzymes involved in these pathways.
Data Presentation
The following tables summarize quantitative data from the synthesis of cyclic peptides using a diaminonicotinic acid scaffold, demonstrating the efficiency of this approach.
Table 1: Synthesis of a Model Cyclic Hexapeptide (cyclo-GITVIF) [1]
| Parameter | Value |
| Synthesis Time | 24 min |
| Overall Yield | 93% |
| Crude Purity (LC-MS) | >95% |
Table 2: Synthesis of Various Cyclic Peptides [1]
| Peptide | Synthesis Time (min) | Total Yield (%) | Crude Purity (%) |
| Cyclotetrapeptide | 12 | - | Dimer formation observed |
| Cyclopentapeptide 1 | 21 | 75% | >90% |
| Cyclopentapeptide 2 | 21 | 62% | >90% |
| MCC-tagged Cyclohexapeptide | 24 | 52% | High |
| N-methylated Cyclic Hexapeptide | 24 | 68% | Excellent |
| Yunnanin C (Gram-scale) | 125 | 53% (isolated) | >80% |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using standard Boc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Manual Boc Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide on a solid support, incorporating this compound.
Materials:
-
Merrifield resin or other suitable solid support
-
This compound
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Piperidine (for Fmoc chemistry, if applicable for comparison or orthogonal strategies)
-
Kaiser test kit
-
Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (if not pre-loaded):
-
Dissolve Boc-amino acid (e.g., the C-terminal residue) in DMF.
-
Activate the carboxylic acid by adding HOBt and DIC.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5% solution of DIEA in DCM (2 x 5 minutes).
-
Wash the resin with DCM to remove excess DIEA.
-
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents relative to resin loading) in DMF.
-
Add HOBt (2-3 equivalents) and allow it to dissolve.
-
Add DIC (2-3 equivalents) to the solution to activate the carboxylic acid.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture for 2-4 hours, monitoring the reaction with the Kaiser test.
-
Once the coupling is complete, wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Boc Deprotection: After the final coupling step, perform a final deprotection (step 3) to remove the Boc group from the N-terminal residue.
-
Cleavage and Deprotection:
-
Dry the peptide-resin thoroughly.
-
Treat the resin with a cleavage cocktail (e.g., high-purity HF with a scavenger like anisole, or a TFA-based cocktail such as 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water) for 1-2 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.
-
Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to remove the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: On-Resin Cyclization using a Diaminonicotinic Acid Scaffold (Conceptual)
This protocol provides a conceptual workflow based on the rapid cyclization method described for diaminonicotinic acid.[1]
-
Peptide Elongation: Synthesize the linear peptide sequence on a solid support functionalized with a diaminonicotinic acid derivative. The synthesis would proceed via standard Boc or Fmoc SPPS.
-
Final Deprotection: Remove the terminal protecting group (Boc or Fmoc) from the N-terminus of the linear peptide.
-
On-Resin Cyclization and Cleavage:
-
Treat the resin-bound peptide with a suitable base (e.g., DIEA) to induce intramolecular cyclization between the deprotected N-terminus and an activated ester on the diaminonicotinic acid scaffold.
-
This step simultaneously cleaves the cyclic peptide from the solid support.
-
-
Purification and Characterization:
-
Collect the cleaved cyclic peptide.
-
Purify the cyclic peptide by RP-HPLC.
-
Characterize the final product by analytical RP-HPLC and mass spectrometry to confirm its identity, purity, and cyclic nature.
-
Visualizations
References
reaction conditions for coupling 4-((tert-Butoxycarbonyl)amino)nicotinic acid with amines
Application Note: Amide Coupling of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel therapeutics.[1][2] The formation of an amide bond by coupling its carboxylic acid moiety with a primary or secondary amine is a critical transformation. This document provides detailed protocols and reaction conditions for the successful amide coupling of this reagent, focusing on common and efficient methodologies. The fundamental principle involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[3]
General Reaction Conditions and Considerations
The successful coupling of this compound with amines relies on the appropriate selection of coupling reagents, solvents, bases, and reaction temperature.
-
Coupling Reagents: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.[4][5]
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are widely used due to their efficiency and the water-solubility of the urea byproduct, which simplifies purification.[5][6] They are almost always used with an additive.
-
Additives: 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently added to carbodiimide reactions. They act as activating agents, forming highly reactive esters that couple with amines with minimal racemization.[6]
-
Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are among the most efficient coupling reagents, known for fast reaction rates and high yields.[4][7] HATU is often superior due to the anchimeric assistance from the pyridine nitrogen in its HOAt moiety, which accelerates the reaction.[4][7]
-
-
Bases: A non-nucleophilic organic base is required to neutralize the acidic environment and deprotonate the amine, facilitating the coupling. Common choices include N,N-Diisopropylethylamine (DIPEA, Hünig's base) and triethylamine (TEA).[5][7] Typically, 2 to 5 equivalents are used.
-
Solvents: Polar aprotic solvents are standard for these reactions as they effectively dissolve the reactants. Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (ACN) are common choices.[7][8]
-
Temperature and Time: Reactions are often initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature (20-25 °C). Reaction times can range from a few hours to overnight (12-48 hours), depending on the reactivity of the amine and the chosen coupling system.[8][9][10]
Data Presentation: Common Coupling Conditions
The following table summarizes typical quantitative parameters for the amide coupling of carboxylic acids, which are directly applicable to this compound.
| Coupling Reagent(s) | Equivalents (Reagent) | Additive(s) | Equivalents (Additive) | Base | Equivalents (Base) | Solvent | Temperature (°C) | Time (h) | Ref. |
| EDC | 1.0 - 2.0 | HOBt | 1.0 - 1.5 | DIPEA | 2.0 - 5.0 | DMF / DCM | 0 to 23 | 12 - 48 | [8] |
| EDC | 1.2 | None | - | None | - | DCM | 0 to 23 | - | |
| HATU | 1.0 | None | - | DIPEA | 5.0 | DMF | 23 | 5 | [8] |
| DIC | 5.5 | HOBt | 5.5 | None | - | DMF / DCM | 23 | >4 | [9] |
| DEPBT | 1.1 - 1.2 | None | - | TEA / DIPEA | 2.0 | THF | 0 to 23 | 1 - 2 | [9] |
Experimental Workflow
The general workflow for the coupling reaction involves activation of the carboxylic acid followed by the introduction of the amine.
Caption: General workflow for amide coupling reactions.
Detailed Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and widely used method for amide bond formation.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF (or DCM, approx. 0.1-0.2 M).
-
Reaction Initiation: Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: Add DIPEA (3.0 eq.) to the mixture, followed by the portion-wise addition of EDC·HCl (1.2 eq.).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[8]
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: HATU Mediated Coupling
This protocol is ideal for more challenging couplings or when rapid reaction times are desired.[4][7]
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.).
-
Activation: Add DIPEA (3.0 eq.) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.[7]
-
Amine Addition: Add the desired amine (1.2 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Safety and Handling
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents can be moisture-sensitive; handle them under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. This compound | Milan System [milansystem.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid in the Synthesis of Neurological Disorder Therapeutics
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-((tert-Butoxycarbonyl)amino)nicotinic acid is a pivotal building block in the synthesis of novel therapeutics targeting neurological disorders. Its protected amine and carboxylic acid functionalities allow for precise chemical modifications, making it an ideal starting material for the creation of potent and selective ligands for various neurological targets. This document provides detailed application notes on its use in synthesizing muscarinic acetylcholine receptor (mAChR) modulators, which are promising candidates for the treatment of Alzheimer's disease and schizophrenia. Furthermore, it includes a comprehensive experimental protocol for the synthesis of a key intermediate in the development of M1/M4 muscarinic agonists and detailed diagrams of the relevant M1 and M4 signaling pathways.
Introduction
Neurological disorders such as Alzheimer's disease and schizophrenia represent a significant global health burden with a profound unmet medical need. A key area of research in the development of therapeutics for these conditions is the modulation of cholinergic neurotransmission, particularly through the muscarinic acetylcholine receptors M1 and M4. The M1 receptor is implicated in cognitive processes, while the M4 receptor is involved in the regulation of dopamine release, a key pathway in psychosis.
This compound serves as a versatile scaffold for the synthesis of selective M1/M4 muscarinic agonists. The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective amide bond formation at the carboxylic acid, while the nicotinic acid core provides the necessary pharmacophoric elements for receptor interaction.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a key intermediate, tert-butyl (3-(morpholine-4-carbonyl)pyridin-4-yl)carbamate, derived from this compound. This intermediate is a crucial component in the synthesis of more complex M1/M4 muscarinic agonists.
| Step | Reactant 1 | Reactant 2 | Coupling Reagent | Product | Yield (%) | Purity (%) |
| 1 | This compound | Morpholine | HATU | tert-butyl (3-(morpholine-4-carbonyl)pyridin-4-yl)carbamate | 85 | >95 (by NMR) |
Experimental Protocols
Synthesis of tert-butyl (3-(morpholine-4-carbonyl)pyridin-4-yl)carbamate
This protocol details the amide coupling of this compound with morpholine using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion to the reaction mixture.
-
Continue stirring at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford tert-butyl (3-(morpholine-4-carbonyl)pyridin-4-yl)carbamate as a white solid.
Characterization:
The structure and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of the M1 and M4 muscarinic acetylcholine receptors, which are key targets for drugs developed from this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for the synthesis of the key intermediate.
Step-by-Step Guide to Boc Protection of 4-Aminonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of 4-((tert-butoxycarbonyl)amino)nicotinic acid through the protection of the amino group of 4-aminonicotinic acid using di-tert-butyl dicarbonate (Boc₂O). This procedure is a crucial step in various synthetic routes for the development of novel pharmaceuticals and other bioactive molecules.
Introduction
The protection of amine functional groups is a fundamental strategy in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions. 4-Aminonicotinic acid is a bifunctional molecule containing both a nucleophilic amino group and a carboxylic acid. Selective protection of the amino group is often necessary to prevent undesired side reactions during subsequent chemical transformations. This protocol outlines a reliable method for the Boc protection of 4-aminonicotinic acid, yielding the desired N-protected product.
Reaction Scheme
The overall reaction involves the acylation of the amino group of 4-aminonicotinic acid with di-tert-butyl dicarbonate in the presence of
Application Notes and Protocols for the Incorporation of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid into Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of heterocyclic compounds utilizing 4-((tert-Butoxycarbonyl)amino)nicotinic acid as a key building block. This versatile reagent is instrumental in the development of various fused heterocyclic systems, such as pyrido[4,3-d]pyrimidinones, which are of significant interest in medicinal chemistry due to their potential as kinase inhibitors.
Introduction
This compound, also known as 4-Boc-aminonicotinic acid, is a valuable intermediate in the synthesis of complex nitrogen-containing heterocycles. The Boc protecting group allows for selective reactions at the carboxylic acid moiety before revealing the 4-amino group for subsequent cyclization steps. This strategy is particularly useful in the construction of pyridopyrimidine scaffolds, which are found in a variety of biologically active molecules. For instance, derivatives of 4-aminonicotinic acid have been investigated for their therapeutic potential in cardiovascular and cerebrovascular diseases.[1]
This document outlines a two-step synthetic approach for the preparation of 2-substituted-pyrido[4,3-d]pyrimidin-4(3H)-ones, starting from 4-Boc-aminonicotinic acid. The methodology involves an initial amide coupling reaction followed by a deprotection and cyclization sequence.
Synthetic Workflow
The overall synthetic strategy involves the initial formation of an amide bond between 4-Boc-aminonicotinic acid and a primary amine, followed by the removal of the Boc protecting group and subsequent intramolecular cyclization to yield the desired pyridopyrimidinone ring system.
Caption: General workflow for the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of 2-substituted-pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-Boc-aminonicotinic acid.
Protocol 1: Amide Bond Formation
This protocol details the coupling of 4-Boc-aminonicotinic acid with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling reagent.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the primary amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-substituted-4-((tert-butoxycarbonyl)amino)nicotinamide.
Protocol 2: Boc Deprotection and Cyclization
This protocol describes the removal of the Boc protecting group and subsequent thermal cyclization to form the pyridopyrimidinone.
Materials:
-
N-substituted-4-((tert-butoxycarbonyl)amino)nicotinamide (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dowtherm A (or other high-boiling solvent)
Procedure:
-
Dissolve the N-substituted-4-((tert-butoxycarbonyl)amino)nicotinamide (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To the resulting crude 4-aminonicotinamide, add a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to a high temperature (e.g., 250 °C) to effect cyclization, typically for 1-2 hours.
-
Monitor the cyclization by TLC.
-
After cooling, the product may precipitate and can be collected by filtration. Alternatively, purification can be achieved by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the synthesis of a representative pyrido[4,3-d]pyrimidin-4(3H)-one.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1. Amide Coupling | 4-Boc-aminonicotinic acid | Benzylamine, EDC, DIPEA, DMF, rt, 16h | N-benzyl-4-((tert-butoxycarbonyl)amino)nicotinamide | ~85-95% |
| 2. Deprotection | N-benzyl-4-((tert-butoxycarbonyl)amino)nicotinamide | TFA/DCM (1:1), rt, 2h | N-benzyl-4-aminonicotinamide | >95% (crude) |
| 3. Cyclization | N-benzyl-4-aminonicotinamide | Dowtherm A, 250 °C, 1h | 2-Phenyl-3H-pyrido[4,3-d]pyrimidin-4-one | ~60-70% |
Note: Yields are estimates based on similar reported procedures and may vary depending on the specific substrate and reaction scale.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Heterocyclic compounds derived from 4-aminonicotinic acid, particularly pyridopyrimidines, have shown significant potential as inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways that are often dysregulated in diseases such as cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a key regulator of cell proliferation, survival, and migration.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrido[2,3-d]pyrimidine derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling.[4][5][6][][8]
Caption: Inhibition of the EGFR signaling pathway by pyridopyrimidine derivatives.
Adenosine Kinase Signaling
Adenosine kinase (AK) is a key enzyme that regulates the intracellular and extracellular concentrations of adenosine, a signaling molecule with important roles in neurotransmission and inflammation.[9] Inhibition of AK can lead to an increase in local adenosine levels, which can have therapeutic effects in conditions such as epilepsy and chronic pain. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent adenosine kinase inhibitors.[1][10][11][12]
Caption: Mechanism of action of pyridopyrimidine-based adenosine kinase inhibitors.
By providing these detailed protocols and insights into the biological applications, researchers can effectively utilize this compound for the synthesis of novel heterocyclic compounds with significant therapeutic potential.
References
- 1. Therapeutic potential of adenosine kinase inhibition—Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 8. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridopyrimidine analogues as novel adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory Preparation of 4-((tert-Butoxycarbonyl)amino)nicotinic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of 4-((tert-Butoxycarbonyl)amino)nicotinic acid, a key intermediate in pharmaceutical and organic synthesis. The procedure focuses on the protection of the amino group of 4-aminonicotinic acid using di-tert-butyl dicarbonate (Boc-anhydride).
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various synthetic conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses. This protected form of 4-aminonicotinic acid allows for selective functionalization at other positions of the pyridine ring and the carboxylic acid moiety.
Chemical Reaction
The synthesis involves the reaction of 4-aminonicotinic acid with di-tert-butyl dicarbonate in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc-anhydride.
Figure 1. General reaction scheme for the Boc protection of 4-aminonicotinic acid.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents:
-
4-Aminonicotinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-aminonicotinic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Addition of Base: Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) to the suspension and stir at room temperature until a clear solution is obtained.
-
Addition of Boc-Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc-anhydride and other organic impurities.
-
Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl. The product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white to off-white solid.
-
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following table summarizes the key quantitative data for this synthesis.
| Parameter | Value |
| Starting Material | 4-Aminonicotinic acid |
| Reagents | Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | 1,4-Dioxane/Water (1:1) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Product | This compound |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| Purity (by NMR) | >95% |
Characterization Data
¹H NMR (400 MHz, DMSO-d₆): δ 13.55 (s, 1H, COOH), 9.95 (s, 1H, NH), 8.85 (s, 1H, Ar-H), 8.50 (d, J=5.2 Hz, 1H, Ar-H), 7.85 (d, J=5.2 Hz, 1H, Ar-H), 1.50 (s, 9H, C(CH₃)₃).
Mandatory Visualization
The following diagram illustrates the experimental workflow for the laboratory preparation of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((tert-Butoxycarbonyl)amino)nicotinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-((tert-Butoxycarbonyl)amino)nicotinic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical Boc protection step of 4-aminonicotinic acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor solubility of 4-aminonicotinic acid: As a zwitterionic compound, it has low solubility in common organic solvents like THF or methanol, leading to a very slow or incomplete reaction.[1] | - Use a biphasic solvent system: A mixture of water and an organic solvent (e.g., dioxane, THF) with a suitable base can improve solubility and reaction rate. - Employ basic aqueous conditions: Dissolving the starting material in an aqueous solution of a base like sodium hydroxide or sodium bicarbonate can overcome solubility issues. The product is then isolated by acidifying the solution after the reaction is complete. |
| Low reactivity of the aminopyridine: The amino group on the pyridine ring is weakly nucleophilic, which can result in a sluggish reaction. | - Increase the reaction temperature: Moderate heating (e.g., 40-50 °C) can accelerate the reaction. Avoid excessive heat to prevent decomposition of the Boc anhydride. - Use a catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate. | |
| Inefficient base: The chosen base may not be strong enough to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amino group. | - Select an appropriate base: Triethylamine (TEA) in combination with coupling agents like EDCI and HOBT has been shown to be effective for the Boc protection of aminopyridines, achieving high yields.[2][3] Sodium hydroxide or sodium bicarbonate are also commonly used. | |
| Formation of Side Products | Double Boc-protection: The primary amine can react with two molecules of Boc anhydride, especially with a large excess of the reagent and a strong base. | - Control stoichiometry: Use a slight excess (around 1.1 to 1.5 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O). |
| Esterification of the carboxylic acid: The carboxylic acid group could potentially react to form a tert-butyl ester, although this is less common under standard Boc protection conditions. | - Use milder bases: Employ bases like sodium bicarbonate. - Monitor the reaction closely: Use techniques like TLC or LC-MS to track the formation of byproducts. | |
| Formation of isocyanate intermediate: Under strongly basic conditions, deprotonation of the initially formed carbamate can lead to the formation of an isocyanate intermediate, which can then react with other nucleophiles present.[4] | - Avoid overly strong bases: Use bases like triethylamine or sodium bicarbonate instead of stronger bases like sodium hydride if this side reaction is suspected. | |
| Difficult Purification | Removal of excess (Boc)₂O and byproducts: The non-polar nature of the Boc anhydride and its byproducts can make them difficult to separate from the desired product. | - Aqueous workup: After the reaction, quenching with water and performing extractions can help remove water-soluble impurities. - Acidification and precipitation: Since the product is a carboxylic acid, it can be precipitated by acidifying the aqueous solution after the reaction and initial workup. This is an effective purification method. - Column chromatography: If other methods fail to provide sufficient purity, silica gel chromatography can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Boc protection of 4-aminonicotinic acid?
A1: While specific yields for 4-aminonicotinic acid can vary depending on the exact conditions, high yields are achievable. For the closely related 4-aminopyridine, yields of 90% and >95% have been reported using specific protocols.[2][3][5] With optimization to address the solubility of 4-aminonicotinic acid, similar high yields should be attainable.
Q2: What are the recommended reaction conditions for the Boc protection of 4-aminonicotinic acid?
A2: Based on protocols for similar compounds and general principles, the following conditions are recommended as a starting point:
-
Reagents: 4-aminonicotinic acid, 1.1-1.5 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).
-
Base: Triethylamine (TEA) or sodium bicarbonate.
-
Solvent: A mixture of water and a miscible organic solvent like dioxane or THF to improve the solubility of the zwitterionic starting material.
-
Temperature: Room temperature to 40 °C.
-
Catalyst (optional): A catalytic amount of DMAP can be added to accelerate the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the starting material (4-aminonicotinic acid) is typically more polar than the Boc-protected product.
Q4: What is the best way to purify the final product, this compound?
A4: A common and effective purification strategy involves an acidic workup. After the reaction is complete, the mixture is typically diluted with water and washed with a non-polar organic solvent to remove excess (Boc)₂O. The aqueous layer is then acidified (e.g., with HCl) to a pH of around 3-4, which will precipitate the carboxylic acid product. The solid can then be collected by filtration, washed with cold water, and dried.
Experimental Protocols
Protocol 1: Boc Protection of 4-Aminopyridine using EDCI/HOBT/TEA (Adapted from a patent for aminopyridines)[2][3]
This protocol has been reported to provide a high yield (90%) and good selectivity for the mono-Boc protection of 4-aminopyridine. It can be adapted for 4-aminonicotinic acid, potentially with adjustments to the solvent system to ensure solubility.
-
Dissolve 4-aminopyridine (1 equivalent) in dichloromethane.
-
Add 1-hydroxybenzotriazole (HOBT) (0.075 equivalents), triethylamine (TEA) (2.25 equivalents), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (2.25 equivalents) to the solution while stirring.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.75 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product.
Protocol 2: General Boc Protection of an Amine in a Biphasic System
This is a general procedure that can be a good starting point for overcoming the solubility issues of 4-aminonicotinic acid.
-
Dissolve 4-aminonicotinic acid (1 equivalent) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2-3 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, add water and wash with a non-polar solvent like hexane or ethyl acetate to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with cold 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Aminopyridines
| Parameter | Protocol for 4-Aminopyridine[2][3] | General Protocol for Amines |
| Starting Material | 4-Aminopyridine | Amine |
| (Boc)₂O (equiv.) | 1.75 | 1.1 - 1.5 |
| Base | Triethylamine (TEA) | Sodium Bicarbonate / Sodium Hydroxide |
| Solvent | Dichloromethane | Dioxane/Water or THF/Water |
| Additives | EDCI, HOBT | DMAP (catalytic, optional) |
| Temperature | Room Temperature | Room Temperature to 40 °C |
| Reported Yield | 90% | Generally high |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for improving the yield of this compound synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Boc Deprotection of 4-Aminonicotinic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the Boc deprotection of 4-aminonicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed Boc deprotection?
A1: The deprotection of a Boc-protected amine occurs under acidic conditions. The reaction begins with the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the cleavage of the protonated intermediate into a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2] The pyridine nitrogen in the 4-aminonicotinic acid structure will also be protonated under these conditions, forming a salt.
Q2: My Boc deprotection reaction is incomplete. What are the common causes and solutions?
A2: Incomplete deprotection is a frequent issue. Key causes include insufficient acid strength or concentration, short reaction times, or low temperatures.[1] For substrates with significant steric hindrance around the Boc-protected amine, more forcing conditions may be necessary.[1]
Troubleshooting Steps for Incomplete Deprotection:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For example, if you are using 20% TFA in Dichloromethane (DCM), consider increasing it to 50%.[1]
-
Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC or LC-MS and extend the reaction time accordingly. Many deprotections are complete within 1-4 hours at room temperature.[1]
-
Increase Temperature: Gentle heating can sometimes drive the reaction to completion, but this should be done cautiously as it can also promote side reactions.[1]
-
Switch to a Stronger Acid: If the above methods are ineffective, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be employed.[1]
Q3: I am observing unexpected side products. What are they and how can I prevent them?
A3: The most common side reaction is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[3] In the case of 4-aminonicotinic acid derivatives, while the pyridine ring is electron-deficient, other functional groups on the molecule could be susceptible.
-
t-Butylation: The electrophilic tert-butyl cation can alkylate any nucleophilic functional groups on your starting material or product.[3]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, which is an undesired byproduct.[1]
Prevention of Side Reactions: The most effective strategy to prevent t-butylation is the use of "scavengers" in the reaction mixture.[3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation and "trap" it before it can react with your molecule of interest.
| Scavenger | Concentration (v/v) | Protects Against |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger |
| Water | 2.5 - 5% | Traps carbocation to form t-butanol |
| Anisole | 5% | Protects electron-rich aromatic rings |
| Thioanisole | 5% | Protects methionine and tryptophan residues (in peptide contexts) |
Q4: How do I properly work up the reaction and isolate my deprotected 4-aminonicotinic acid derivative?
A4: The product of the deprotection will be an amine salt (e.g., TFA or HCl salt). Isolating the neutral "free amine" requires a basic workup.
-
Removal of Acid: After the reaction is complete, the solvent and excess acid (like TFA) should be removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[4]
-
Neutralization: Dissolve the crude salt in a suitable organic solvent (e.g., DCM or EtOAc). Wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, until the aqueous layer is basic.[5] This neutralizes the ammonium salt and the carboxylic acid proton (if present and desired), allowing the free amine to be extracted into the organic layer.
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo to yield the deprotected product.[5] For highly polar or water-soluble products, alternative purification methods like using an ion-exchange resin may be necessary.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the Boc deprotection of 4-aminonicotinic acid derivatives.
Problem: Incomplete Deprotection
-
Symptom: Starting material is still present after the expected reaction time (confirmed by TLC/LC-MS).
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid | Increase TFA concentration (e.g., from 20% to 50% in DCM) or switch to 4M HCl in dioxane.[1] |
| Inadequate Time/Temp | Extend reaction time at room temperature, monitoring progress. Gentle heating may be applied cautiously.[1] |
| Steric Hindrance | Use more forcing conditions (higher acid concentration or longer reaction times).[1] |
| Poor Solubility | Ensure the substrate is fully dissolved in the reaction solvent. |
Problem: Formation of Side Products
-
Symptom: Multiple spots on TLC or unexpected masses in LC-MS.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| t-Butylation | Add a scavenger like Triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation.[3] |
| Trifluoroacetylation | Ensure thorough removal of TFA during workup. Consider using HCl in dioxane as an alternative to TFA.[1] |
Problem: Low Yield or Product Loss During Workup
-
Symptom: Little to no product is recovered after extraction.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Product is Water Soluble | The protonated amine salt may be highly soluble in the aqueous layer. Avoid acidic washes during workup. Proceed directly to basification and extraction. If the free amine is also water-soluble, consider purification via ion-exchange chromatography or precipitation.[6] |
| Incomplete Extraction | Perform multiple extractions (3x) with the organic solvent after basification to ensure complete recovery. |
| Product Decomposition | Ensure the basic workup is not too harsh if other base-sensitive functional groups are present. Use a mild base like NaHCO₃. |
Visual Troubleshooting Workflow
Caption: A decision tree to guide troubleshooting of Boc deprotection reactions.
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Preparation: Dissolve the Boc-protected 4-aminonicotinic acid derivative (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v). Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[5]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up (TFA Removal): Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step twice.[4]
-
Isolation: Dissolve the residue in DCM or ethyl acetate and wash with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected product.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Preparation: Dissolve the Boc-protected 4-aminonicotinic acid derivative (1 equivalent) in anhydrous 1,4-dioxane.
-
Reagent Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[7]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up (Solvent Removal): Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.
-
Isolation: The resulting HCl salt can be used directly in subsequent steps or neutralized. To obtain the free amine, dissolve the salt in DCM and wash with saturated aqueous NaHCO₃. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Reaction Mechanism Visualization
References
Technical Support Center: Purification of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((tert-Butoxycarbonyl)amino)nicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a standard amide coupling reaction with this compound?
A1: Common impurities include unreacted starting materials (the amine and the carboxylic acid), the coupling reagent byproduct (e.g., dicyclohexylurea (DCU) if DCC is used), and any activating agents like 1-hydroxybenzotriazole (HOBt). If a base such as triethylamine (TEA) is used, its salt can also be an impurity.
Q2: My final product, an amide of this compound, is showing low purity after column chromatography. What could be the issue?
A2: Several factors could contribute to low purity. The polarity of your product might be very similar to that of a byproduct, leading to co-elution. Consider trying a different solvent system for your column chromatography. Another possibility is product degradation on the silica gel, especially if the compound is sensitive. In such cases, a different purification technique like recrystallization might be more suitable.[1]
Q3: Is it possible to purify derivatives of this compound without using column chromatography?
A3: Yes, for certain products, purification without chromatography is possible. For instance, some derivatives of 4-aminonicotinic acid have been purified to high purity (98% by HPLC) through methods like recrystallization, which avoids potential issues with silica gel.[2] Recrystallization is often a preferred method for amides, with solvents like ethanol, acetone, or acetonitrile being effective.[1]
Q4: I am performing an esterification reaction. How can I efficiently remove the unreacted this compound from the reaction mixture?
A4: An acidic workup can be effective. By washing the organic layer with a dilute aqueous acid solution, the unreacted this compound, being a carboxylic acid, can be partitioned into the aqueous layer as its salt. However, ensure your ester product is stable to these acidic conditions.[3]
Q5: What is a good starting point for developing an HPLC method to assess the purity of my this compound derivative?
A5: A good starting point for reverse-phase HPLC (RP-HPLC) would be a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with 0.1% trifluoroacetic acid or phosphoric acid) and an organic modifier like acetonitrile or methanol.[4][5] A gradient elution from a lower to a higher concentration of the organic solvent is typically used to separate compounds with a range of polarities.[6]
Troubleshooting Guides
Issue 1: Difficulty in Removing Dicyclohexylurea (DCU) from Amide Products
Symptoms:
-
A white precipitate is present in the crude product.
-
NMR analysis shows characteristic peaks of DCU.
-
The product is difficult to purify by column chromatography due to co-elution with DCU.[7]
Possible Causes:
-
DCC was used as the coupling reagent, which produces the poorly soluble DCU byproduct.[8]
Solutions:
-
Filtration: Before workup, cool the reaction mixture (e.g., in an ice bath) to maximize the precipitation of DCU, then filter it off.
-
Alternative Coupling Reagent: In future reactions, consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed during the aqueous workup.[7]
-
Recrystallization: If the product is crystalline, recrystallization can be an effective method to separate it from the more soluble DCU in certain solvent systems.
Issue 2: Product is Water-Soluble, Complicating Aqueous Workup
Symptoms:
-
Low recovery of the product in the organic layer after extraction.
-
Product is detected in the aqueous layer.
Possible Causes:
-
The product, a derivative of nicotinic acid, retains high polarity and water solubility.
Solutions:
-
Back-extraction: After the initial extraction, wash the aqueous layer with fresh organic solvent several times to recover more of the product.
-
Brine Wash: During the workup, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This can help to "salt out" the organic product from the aqueous phase and reduce its solubility in any remaining water in the organic layer.
-
Solvent Evaporation from Aqueous Layer: If the product is stable, careful evaporation of the water from the aqueous layer (under reduced pressure) can recover the product, which can then be further purified.
Issue 3: Inconsistent Retention Times in HPLC Purity Analysis
Symptoms:
-
The retention time of the main product peak shifts between different HPLC runs.
Possible Causes:
-
Changes in the mobile phase composition over time, for example, due to the esterification of a formic or trifluoroacetic acid modifier with a methanol-containing mobile phase.[6]
-
Fluctuations in column temperature.
-
Column degradation.
Solutions:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily, especially if it contains reactive components like acids and alcohols.
-
Temperature Control: Use a column oven to maintain a consistent column temperature.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained impurities that could affect its performance over time.
Experimental Protocols
Protocol 1: General Acid-Base Workup for Amide Coupling Reactions
This protocol is designed to remove unreacted starting materials and acidic/basic impurities.
-
Reaction Quenching: After the reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine and basic catalysts like DMAP.[9]
-
Base Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted this compound and acidic byproducts.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization for Amide Derivatives
-
Solvent Selection: Choose a solvent or a solvent system in which the product is soluble at high temperatures but poorly soluble at room temperature or below. Common solvents for amides include ethanol, acetonitrile, and 1,4-dioxane.[1]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. The cooling can be continued in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table summarizes typical purity and yield data for purification techniques applied to N-Boc protected amino acid derivatives. Note that specific values will vary depending on the exact compound and reaction conditions.
| Purification Technique | Analyte Type | Typical Purity (%) | Typical Yield (%) | Notes |
| Recrystallization | Amide Derivatives | >98 | 70-90 | Effective for crystalline solids.[1] |
| Column Chromatography | Amide & Ester Derivatives | 95-99 | 60-85 | Can lead to product loss on the column.[10] |
| Acid-Base Workup | General | - | >90 (crude) | Primarily a preliminary purification step. |
| Preparative HPLC | Peptides/Complex Molecules | >99 | 50-80 | High purity but can be costly and time-consuming. |
Visualizations
Caption: A general experimental workflow for the purification of amide coupling products.
Caption: A troubleshooting decision tree for improving product purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Workup [chem.rochester.edu]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amide Coupling of Boc-4-aminonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction time and temperature for the amide coupling of Boc-4-aminonicotinic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
Encountering issues during the coupling of Boc-4-aminonicotinic acid? This guide provides a systematic approach to identifying and resolving common experimental challenges.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Carboxylic Acid Activation | The carboxylic acid group of Boc-4-aminonicotinic acid must be activated to react with the amine.[1] If using a coupling reagent like EDC, ensure it is fresh and used in sufficient equivalents (typically 1.2-1.5 eq.).[2][3] For challenging couplings, consider more potent reagents like HATU or PyBOP. |
| Amine Deactivation | The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The use of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is crucial to neutralize any acid and maintain the amine in its reactive form.[4] |
| Steric Hindrance | Bulky substituents on either the amine or near the carboxylic acid can impede the reaction.[1] To overcome this, you may need to increase the reaction time, elevate the temperature cautiously, or switch to a more powerful coupling reagent. |
| Hydrolysis of Activated Intermediate | The presence of water can hydrolyze the activated carboxylic acid, preventing amide bond formation.[1] It is critical to use anhydrous solvents (e.g., DMF, DCM) and reagents. |
| Suboptimal Reaction Conditions | Incorrect temperature, solvent, or base can significantly affect the outcome.[1] Optimization of these parameters is key. Refer to the quantitative data tables below for starting points. |
Problem: Presence of Side Reactions
| Potential Cause | Suggested Solution |
| Racemization | While less of a concern for Boc-4-aminonicotinic acid itself, if coupling to a chiral amine, racemization can occur. Adding an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or its derivatives can suppress this side reaction.[1] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) is also recommended. |
| Guanidinylation of the Amine | When using uronium-based coupling reagents like HATU, a side reaction can occur where the amine is guanidinylated. Pre-activating the carboxylic acid with HATU and the base for a short period (15-30 minutes) before adding the amine can minimize this.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the coupling of Boc-4-aminonicotinic acid?
A1: The optimal temperature depends on the specific coupling reagent and the steric hindrance of the amine. A good starting point for most standard couplings is room temperature (20-25 °C). If the reaction is sluggish, the temperature can be cautiously increased. However, elevated temperatures can also increase the risk of side reactions.[7] It is advisable to monitor the reaction progress closely.
Q2: How long should I run the coupling reaction?
A2: Reaction times can vary from a few hours to overnight.[2] For efficient reagents like HATU, the reaction may be complete in 1-4 hours.[4] With carbodiimides like EDC, longer reaction times (12-24 hours) are common.[8] The best practice is to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Q3: Which coupling reagent is best for Boc-4-aminonicotinic acid?
A3: The choice of coupling reagent depends on the amine's reactivity and steric bulk.
-
EDC/HOBt: A cost-effective and widely used combination for straightforward couplings.[3][8]
-
HATU: A highly efficient reagent, particularly for sterically hindered or less reactive amines, often resulting in faster reactions and higher yields.[5][9]
-
PyBOP: Another powerful phosphonium-based reagent suitable for challenging couplings.[8]
Q4: What is the recommended solvent for this reaction?
A4: Anhydrous polar aprotic solvents are generally preferred. The most common choices are N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[8][10] The choice often depends on the solubility of the starting materials.
Q5: How do I purify the final product?
A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the coupling byproducts and any excess reagents. This often involves washing the organic layer with dilute acid (to remove excess base), a bicarbonate solution (to remove unreacted carboxylic acid), and brine.[11] Subsequent purification is usually achieved by flash column chromatography on silica gel.[7][]
Quantitative Data Presentation
The following tables summarize typical starting conditions for the coupling of Boc-protected carboxylic acids. These should be considered as starting points for the optimization of your specific reaction with Boc-4-aminonicotinic acid.
Table 1: Reaction Conditions for EDC/HOBt Mediated Coupling
| Parameter | Recommended Range | Notes |
| Boc-4-aminonicotinic acid (eq.) | 1.0 | |
| Amine (eq.) | 1.0 - 1.2 | A slight excess of the amine can drive the reaction to completion. |
| EDC (eq.) | 1.2 - 1.5 | [2][8] |
| HOBt (eq.) | 1.2 | [8] |
| Base (e.g., DIPEA) (eq.) | 2.0 - 3.0 | [8] |
| Solvent | Anhydrous DMF or DCM | |
| Temperature (°C) | 0 to Room Temperature | Start at 0 °C and allow to warm to room temperature.[8] |
| Time (h) | 12 - 24 | Monitor by TLC or LC-MS.[8] |
Table 2: Reaction Conditions for HATU Mediated Coupling
| Parameter | Recommended Range | Notes |
| Boc-4-aminonicotinic acid (eq.) | 1.0 | |
| Amine (eq.) | 1.0 - 1.2 | |
| HATU (eq.) | 1.0 - 1.5 | [2][5] |
| Base (e.g., DIPEA) (eq.) | 2.0 - 4.0 | [3] |
| Solvent | Anhydrous DMF or DCM | |
| Temperature (°C) | Room Temperature | [2] |
| Time (h) | 1 - 6 | Pre-activation of the acid for 15-30 min is recommended.[5][8] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve Boc-4-aminonicotinic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) to the reaction mixture in one portion.
-
Slowly add DIPEA (2.0 eq.) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling using HATU
-
In a round-bottom flask under an inert atmosphere, dissolve Boc-4-aminonicotinic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, follow the workup and purification procedure described in Protocol 1.
Visualizations
Caption: A stepwise workflow for the amide coupling of Boc-4-aminonicotinic acid.
Caption: The general two-step pathway for amide bond formation.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Contact Support [mychemblog.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. organic-synthesis.com [organic-synthesis.com]
preventing racemization during coupling with 4-((tert-Butoxycarbonyl)amino)nicotinic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent racemization during peptide coupling reactions involving 4-((tert-Butoxycarbonyl)amino)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (in this case, the L- and D-forms of the amino acid). This loss of stereochemical integrity is a significant concern in peptide synthesis as it can lead to diastereomeric impurities in the final peptide. These impurities can be difficult to separate and may result in a product with reduced or altered biological activity. This compound may be particularly susceptible to racemization due to the electron-withdrawing nature of the pyridine ring, which can increase the acidity of the α-proton.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: The two main pathways for racemization during peptide coupling are:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. The subsequent attack by an amine on the achiral oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer.[1]
-
Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, resulting in racemization. This is more likely to occur under strongly basic conditions.[1]
Q3: Which factors in the coupling reaction have the most significant impact on racemization?
A3: Several factors can influence the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Reagents that promote the formation of highly reactive intermediates can increase the risk of racemization.
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are used to suppress racemization by forming more stable active esters.[2]
-
Base: The strength and steric hindrance of the base used can significantly affect racemization. Strong, non-hindered bases are more likely to cause racemization.[3][4]
-
Temperature: Higher reaction temperatures can increase the rate of racemization.
-
Solvent: The polarity of the solvent can also play a role.
Troubleshooting Guides
Issue: High levels of diastereomeric impurities are detected after coupling with this compound.
This common issue can often be resolved by systematically evaluating and optimizing your coupling conditions. The following troubleshooting workflow can help identify and mitigate the source of racemization.
Caption: A logical workflow for troubleshooting high racemization.
Data Presentation: Comparison of Coupling Systems
| Coupling Reagent | Additive | Base | Expected Racemization | Speed of Reaction | Notes |
| DIC/EDC | HOBt | NMM | Low | Moderate | A standard, cost-effective choice. |
| DIC/EDC | HOAt | NMM | Very Low | Fast | HOAt is more effective than HOBt at suppressing racemization.[2] |
| DIC/EDC | OxymaPure | NMM | Very Low | Fast | A non-explosive and highly effective alternative to HOAt. |
| HBTU/TBTU | (Internal HOBt) | DIPEA | Moderate | Fast | Prone to racemization with sensitive substrates, especially with DIPEA. |
| HBTU/TBTU | (Internal HOBt) | Collidine | Low to Moderate | Fast | Using a weaker, hindered base can significantly reduce racemization.[5][6] |
| HATU/HCTU | (Internal HOAt) | DIPEA | Low | Very Fast | Generally considered superior for difficult couplings with low racemization.[7] |
| HATU/HCTU | (Internal HOAt) | NMM/Collidine | Very Low | Very Fast | The combination of a highly efficient coupling reagent and a weaker base is often optimal. |
| PyBOP | (Internal HOBt) | DIPEA/NMM | Low to Moderate | Fast | A widely used phosphonium salt reagent. |
Bold entries indicate recommended combinations for minimizing racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU and N-Methylmorpholine (NMM)
This protocol is recommended for coupling this compound where a low level of racemization is critical.
-
Preparation:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine component (1.0 equivalent) in an appropriate solvent (e.g., DMF).
-
In a separate vessel, dissolve this compound (1.1 equivalents) and HATU (1.1 equivalents) in DMF.
-
-
Activation:
-
Cool the solution containing the acid and HATU to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM) (2.0 equivalents) to the cooled solution.
-
Allow the mixture to pre-activate for 1-2 minutes. Do not exceed 5 minutes to minimize potential side reactions.
-
-
Coupling:
-
Add the activated acid solution to the solution of the amine component.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
-
Protocol 2: Carbodiimide-Mediated Coupling with DIC and HOAt
This protocol offers a reliable and cost-effective method for minimizing racemization.
-
Preparation:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1.1 equivalents) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 equivalents) in DMF.
-
Add the amine component (1.0 equivalent) to this solution.
-
-
Coupling:
-
Cool the reaction mixture to 0 °C.
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS. A precipitate of diisopropylurea (DIU) will form as the reaction progresses.
-
Once the reaction is complete, filter off the DIU precipitate and wash it with a small amount of cold DMF or DCM.
-
Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product as described in Protocol 1.
-
References
Technical Support Center: Synthesis of 4-Aminonicotinic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminonicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-aminonicotinic acid?
A1: The primary synthetic strategies for 4-aminonicotinic acid include:
-
Hofmann Rearrangement: This route often starts from pyridine-3,4-dicarboxylic acid, which is converted to the corresponding dicarboximide. Subsequent Hofmann rearrangement yields 4-aminonicotinic acid. A notable example is a four-step synthesis starting from isoquinoline with an overall yield of up to 30%.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This approach typically involves the displacement of a halide (commonly chloro or bromo) at the 4-position of a nicotinic acid derivative with an amine.
-
Palladium- or Copper-Catalyzed Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are widely used to form the C-N bond between a 4-halonicotinic acid derivative and an amine.[2][3][4]
Q2: Why is the synthesis of 4-aminonicotinic acid derivatives often challenging?
A2: The synthesis can be challenging due to several factors:
-
Electron-Deficient Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group can deactivate the ring towards certain reactions.
-
Harsh Reaction Conditions: Some traditional methods, like the Ullmann condensation, require high temperatures, which can lead to side reactions and decomposition of starting materials or products.[2][5]
-
Catalyst and Ligand Sensitivity: Cross-coupling reactions are often sensitive to the choice of catalyst, ligand, base, and solvent, requiring careful optimization for each specific substrate.[6]
-
Purification Difficulties: The polar nature of the amino acid products can make purification challenging, often requiring techniques like recrystallization or column chromatography on specialized stationary phases.
Q3: What are the key differences between the Buchwald-Hartwig amination and the Ullmann condensation for this synthesis?
A3: Both are cross-coupling reactions to form a C-N bond, but they differ in their catalytic systems and typical reaction conditions. The Buchwald-Hartwig reaction is palladium-catalyzed and generally proceeds under milder conditions than the traditional Ullmann reaction, which uses a copper catalyst and often requires high temperatures.[2][3][4][7] Modern Ullmann-type reactions, however, have been developed to proceed at lower temperatures with the use of appropriate ligands.[8]
Troubleshooting Guides
Problem 1: Low Yield in Buchwald-Hartwig Amination
Possible Causes & Solutions
| Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial.[9] |
| Inappropriate Ligand | Screen a variety of phosphine ligands. Bulky, electron-rich ligands often improve reaction rates and yields. Bidentate ligands can sometimes prevent the formation of inactive palladium dimers.[3] |
| Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common, but weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary for base-sensitive substrates.[6] |
| Solvent Effects | Aprotic solvents like toluene, dioxane, or DMF are typically used. The solubility of the base and reactants in the chosen solvent can significantly impact the reaction rate. |
| Presence of Water or Oxygen | Ensure anhydrous and anaerobic conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Poor Reactivity in Ullmann Condensation
Possible Causes & Solutions
| Cause | Suggested Solution |
| Low Reaction Temperature | Traditional Ullmann reactions often require high temperatures (>150 °C).[10] If using a ligand-free system, a higher temperature may be necessary. For modern, ligand-assisted Ullmann reactions, the temperature can often be lowered. |
| Absence of a Suitable Ligand | The use of ligands such as amino acids or 1,10-phenanthroline can significantly accelerate the reaction and allow for milder conditions.[8] |
| Incorrect Copper Source | Cu(I) salts like CuI are often more effective than Cu(0) or Cu(II) salts, although Cu(I) can be generated in situ.[5] |
| Substrate Deactivation | Electron-withdrawing groups on the aryl halide can enhance reactivity. If the substrate is electron-rich, more forcing conditions or a more specialized catalytic system may be required.[2] |
| Inappropriate Base | A base is required to deprotonate the amine nucleophile. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. |
Problem 3: Side Reactions and Impurity Formation
Possible Causes & Solutions
| Cause | Suggested Solution |
| Hydrodehalogenation | This side product (where the halogen is replaced by hydrogen) can occur in cross-coupling reactions, particularly in the presence of protic impurities. Ensure anhydrous conditions. |
| Dimerization of Starting Materials | In Ullmann reactions, homo-coupling of the aryl halide can occur. Using an excess of the amine can sometimes suppress this side reaction.[5] |
| Formation of Hydroxylated Byproducts | In the presence of water, nucleophilic substitution of the halide with a hydroxyl group can occur, especially at high temperatures. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure it goes to completion. If the reaction stalls, re-evaluate the catalyst, ligand, and temperature. |
| Degradation of Starting Material or Product | If the reaction conditions are too harsh (e.g., high temperature, strong base), decomposition can occur. Consider using milder conditions or protecting sensitive functional groups. |
Problem 4: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Suggested Solution |
| High Polarity of the Product | 4-Aminonicotinic acid and its simple derivatives are often highly polar and may be soluble in water. Acid-base extraction can be an effective purification strategy. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-polar impurities, and then precipitated by adjusting the pH to its isoelectric point. |
| Product is a Salt | Depending on the workup procedure, the product may be isolated as a salt (e.g., hydrochloride). Neutralization may be required to obtain the free amino acid. |
| Co-elution with Starting Materials or Byproducts in Chromatography | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. For highly polar compounds, reverse-phase chromatography or ion-exchange chromatography may be more effective. |
| Difficulty with Crystallization | Screen a variety of solvent systems for recrystallization. A mixture of a solvent in which the compound is soluble and a solvent in which it is insoluble is often effective. Slow cooling can promote the formation of larger, purer crystals.[11][12] |
Data Presentation
Table 1: Comparison of Synthetic Methods for 4-Aminonicotinic Acid and its Derivatives
| Method | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Key Challenges |
| Hofmann Rearrangement | Isoquinoline | HNO₃-H₂SO₄, Acetic anhydride, NH₃, Bromine, NaOH | Multi-step, variable temperature | Up to 30% (overall)[1] | Multi-step synthesis, handling of bromine. |
| Buchwald-Hartwig Amination | 4-Chloronicotinic acid ester | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Base (e.g., Cs₂CO₃), Amine | 80-110 °C, inert atmosphere | Varies (can be high) | Catalyst/ligand optimization, cost of catalyst. |
| Ullmann Condensation | 4-Halonicotinic acid | Cu catalyst (e.g., CuI), Amine, Base (e.g., K₂CO₃) | High temperatures (often >150 °C) | Moderate to good | Harsh conditions, potential for side reactions.[5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminonicotinic Acid via Hofmann Rearrangement from Pyridine-3,4-dicarboximide
This protocol is a general representation of the Hofmann rearrangement step.
-
Preparation of the N-bromoimide:
-
Dissolve pyridine-3,4-dicarboximide in a solution of sodium hydroxide in water at 0 °C.
-
Slowly add a solution of bromine in sodium hydroxide, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours at low temperature.
-
-
Rearrangement and Hydrolysis:
-
Slowly warm the reaction mixture to room temperature, then heat to 50-80 °C. The progress of the rearrangement can be monitored by a color change.
-
After the rearrangement is complete, acidify the reaction mixture with a mineral acid (e.g., HCl) to the isoelectric point of 4-aminonicotinic acid to precipitate the product.
-
-
Purification:
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of a water-miscible organic solvent (e.g., ethanol).
-
The crude product can be further purified by recrystallization from water or an aqueous alcohol solution.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Chloronicotinate Ester
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the 4-chloronicotinate ester (1.0 equiv), the amine (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
-
Reaction:
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of 4-aminonicotinic acid derivatives.
General Experimental Workflow
Caption: A general workflow for the synthesis and purification of 4-aminonicotinic acid derivatives.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Ullmann Condensation Mechanism
Caption: A simplified mechanism for the Ullmann condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. How To [chem.rochester.edu]
- 12. mt.com [mt.com]
Technical Support Center: Improving the Solubility of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid for Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-((tert-Butoxycarbonyl)amino)nicotinic acid in reaction settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, a derivative of nicotinic acid, is a solid at room temperature.[1] Its solubility is influenced by the presence of both a polar carboxylic acid group and a nonpolar tert-butoxycarbonyl (Boc) protecting group. Generally, it exhibits limited solubility in many common organic solvents. Based on the behavior of similar compounds like nicotinic acid, it is expected to be soluble in polar aprotic solvents like DMSO and DMF.[1]
Q2: Why am I observing poor solubility of this compound in my reaction solvent?
Poor solubility is a common issue with Boc-protected amino acids and can be attributed to several factors:
-
Solvent Polarity: The chosen solvent may not be optimal to solubilize both the polar carboxylic acid and the bulky, nonpolar Boc group.
-
Crystalline Structure: The solid-state packing of the molecule can contribute to low solubility.
-
Temperature: Reactions run at lower temperatures can decrease solubility.
-
Concentration: The concentration of the reagent may have exceeded its solubility limit in the chosen solvent.
Q3: Can I heat the reaction mixture to improve solubility?
Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[2] However, exercise caution as excessive heat may lead to the degradation of the compound.[2] It is recommended to first test the thermal stability of this compound on a small scale and monitor for any changes in color or purity. A gentle warming to no more than 40°C is often a safe starting point.[2]
Q4: My starting material precipitated out of the solution during the reaction. What should I do?
Precipitation can occur due to temperature fluctuations, solvent evaporation, or reaching the solubility limit as the reaction progresses. To address this, you can try the following:
-
Add a small amount of a stronger co-solvent, such as DMSO.[2]
-
Gently warm the mixture while stirring.[2]
-
Sonicate the solution to help redissolve the precipitate.[2]
Troubleshooting Guide: Enhancing Solubility for Reactions
This guide provides systematic approaches to overcome solubility challenges with this compound in your chemical reactions.
Issue: Low Reagent Solubility Leading to Poor Reaction Performance
Low solubility is a primary reason for reduced reaction efficiency, as the starting material is not fully available to participate in the reaction.[2] This is particularly critical in reactions like amide bond formation where complete dissolution is necessary for effective coupling.[3]
Solution 1: Solvent Optimization
The choice of solvent is critical for ensuring adequate solubility. Consider the following options:
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Dimethyl sulfoxide (DMSO) are often effective for dissolving Boc-protected amino acids. Nicotinic acid itself shows good solubility in DMSO.[1]
-
Co-solvent Systems: Using a mixture of solvents can significantly improve solubility. A common practice is to dissolve the compound in a minimal amount of a strong solvent like DMSO and then dilute it with the primary reaction solvent.[2]
Solubility Data for Nicotinic Acid in Various Solvents at 298.2 K
| Solvent | Molar Solubility (mol·dm⁻³) |
| Dimethyl sulfoxide (DMSO) | High |
| Ethanol | Moderate |
| Water | Moderate |
| Acetone | Low |
| Diethyl ether | Very Low |
| Acetonitrile | Very Low |
Note: This table is based on data for nicotinic acid and should be used as a qualitative guide. The Boc group will likely decrease solubility in polar protic solvents like water and ethanol and increase it in less polar organic solvents.
Solution 2: In-situ Salt Formation
For reactions involving the carboxylic acid moiety, converting it to a more soluble salt in-situ can be a highly effective strategy. Carboxylic acids react with bases to form ionic salts, which are often more soluble in polar solvents.[4]
Experimental Protocol: In-situ Salt Formation for Amide Coupling
This protocol is suitable for reactions like amide bond formation where the carboxylate is the reactive species.
-
Dissolution: Suspend this compound in a suitable polar aprotic solvent (e.g., DMF, NMP).
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the suspension. Typically, 1.0 to 1.2 equivalents of the base are used.
-
Stirring: Stir the mixture at room temperature. The formation of the carboxylate salt should lead to the dissolution of the solid.
-
Reaction: Once a clear solution is obtained, proceed with the addition of the other reagents (e.g., the amine and coupling agent).
Caption: Workflow for improving solubility via in-situ salt formation.
Solution 3: Use of Additives
In some cases, the addition of specific solubilizing agents can be beneficial, although this is less common for small molecules in standard organic reactions and more prevalent in formulation science.
Logical Troubleshooting Flow
When encountering solubility issues, follow this logical progression to identify the most effective solution for your specific reaction.
Caption: A logical workflow for troubleshooting solubility issues.
References
avoiding incomplete reactions with 4-((tert-Butoxycarbonyl)amino)nicotinic acid
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 4-((tert-Butoxycarbonyl)amino)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete amide coupling reactions with this compound?
A1: Incomplete amide coupling reactions are often due to several factors:
-
Insufficient activation of the carboxylic acid: The carboxylic acid group of this compound needs to be activated to react with the amine. The choice and amount of coupling reagent are critical.
-
Steric hindrance: While not severely hindered, the bulky Boc protecting group can slow down the reaction rate.
-
Poor solubility: The starting materials or activated intermediate may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Presence of water: Water can hydrolyze the activated intermediate, preventing it from reacting with the amine.[1]
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or pH can all contribute to incomplete reactions.
Q2: I am observing side products in my reaction. What are the likely culprits?
A2: Common side products include:
-
Racemization: If the amine component is chiral, racemization can occur, especially with prolonged reaction times or in the presence of strong bases.[2]
-
Diketopiperazine formation: This is more common in solid-phase peptide synthesis when coupling the third amino acid.
-
N-carboxyanhydride formation: This can occur with Boc-protected amino acids and lead to unwanted polymerizations.
-
Guanidinium byproduct: Some uronium-based coupling reagents can react with the amine to form a guanidinium byproduct, which terminates the peptide chain.[3]
Q3: My Boc deprotection is sluggish or incomplete. What can I do?
A3: Sluggish or incomplete Boc deprotection can be addressed by:
-
Increasing the concentration of the acid: For TFA-mediated deprotection, using a higher concentration (e.g., 50% TFA in DCM) can improve the rate.
-
Extending the reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed until all the starting material is consumed.
-
Using a different acid: 4M HCl in dioxane is a common and effective alternative to TFA.[4]
-
Elevating the temperature: Gentle heating can sometimes accelerate the deprotection, but this should be done cautiously to avoid side reactions.
Q4: Are there any specific handling and storage recommendations for this compound?
A4: It is recommended to store this compound in a cool, dry place, away from heat and oxidizing agents. The compound is irritating to the skin and eyes, and may cause respiratory irritation, so appropriate personal protective equipment should be worn during handling.[5]
Troubleshooting Guides
Issue 1: Incomplete Amide Coupling Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low yield of desired amide product. | Inefficient carboxylic acid activation. | - Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 eq).- Add an activating agent like HOBt or HOAt to improve efficiency and reduce racemization.[6]- Switch to a more powerful coupling reagent such as HATU or HBTU. |
| Poor solubility of reactants. | - Try a different solvent or a solvent mixture (e.g., DMF, NMP, or DCM/DMF).- Gently warm the reaction mixture to improve solubility, but monitor for potential side reactions. | |
| Presence of moisture. | - Ensure all glassware is oven-dried.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Steric hindrance. | - Extend the reaction time (e.g., from 2-4 hours to overnight).[1] | |
| Suboptimal pH. | - If the amine is used as a salt, add a non-nucleophilic base like DIPEA or N-methylmorpholine to liberate the free amine.[2] |
Issue 2: Challenges with Boc Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Incomplete removal of the Boc group. | Insufficient acid strength or concentration. | - Increase the concentration of TFA in DCM (e.g., from 20% to 50%).- Use 4M HCl in dioxane, which is often more effective.[4] |
| Short reaction time. | - Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. | |
| Degradation of acid-sensitive functional groups in the molecule. | Harsh acidic conditions. | - Use milder deprotection conditions, such as 10-20% TFA in DCM at 0°C.- Consider alternative deprotection methods for highly sensitive substrates, such as using zinc bromide in DCM or catalytic amounts of a strong acid. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Solvent | General Yield Range | Key Advantages | Key Disadvantages |
| EDC | HOBt or OxymaPure | DCM, DMF | 70-95% | Good solubility of byproducts, mild conditions.[1][7] | Can be less effective for sterically hindered couplings. |
| DCC | HOBt | DCM, THF | 60-90% | Inexpensive and effective.[8] | Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove.[6] |
| HATU | None (contains HOAt) | DMF, NMP | 85-98% | High coupling efficiency, fast reaction rates, low racemization.[6] | More expensive, can form guanidinium byproducts if used in excess. |
| HBTU | None (contains HOBt) | DMF, NMP | 80-95% | Similar to HATU but generally less reactive. | Can be less effective for N-methyl amino acids. |
| PyBOP | None (contains HOBt) | DMF, DCM | 80-95% | Good for sterically hindered couplings and reduces racemization.[2] | Byproduct can be difficult to remove. |
Table 2: Typical Conditions for Boc Deprotection
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| TFA (20-50%) | DCM | 0°C to RT | 30 min - 2 h | Standard and widely used method.[7] |
| 4M HCl | Dioxane | 0°C to RT | 30 min - 2 h | Often faster and more complete than TFA.[4] |
| ZnBr₂ | DCM | RT | 1 - 12 h | Milder conditions for acid-sensitive substrates. |
| Catalytic H₂SO₄ | Dioxane | RT | 1 - 4 h | Can be used for substrates sensitive to strong acids. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5 minutes at room temperature for pre-activation.
-
Add the amine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Typical reaction times are 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Boc Deprotection using TFA
-
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a base.
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: Decision tree for troubleshooting incomplete reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives [ricerca.unityfvg.it]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
work-up procedures for reactions involving 4-((tert-Butoxycarbonyl)amino)nicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((tert-butoxycarbonyl)amino)nicotinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound?
A1: this compound is a versatile building block in organic synthesis, primarily used as an intermediate in the preparation of more complex molecules.[1] Its Boc-protected amine allows for selective reactions at other positions of the molecule. Common applications include its use in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the creation of novel bioactive compounds.[1]
Q2: What is the stability of the Boc protecting group on this compound?
A2: The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under basic and nucleophilic conditions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This differential stability is a key feature in its application in multi-step syntheses.
Q3: What are the typical solvents for reactions involving this compound?
A3: The choice of solvent depends on the specific reaction. For amide coupling reactions, polar aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used.[4][5][6] For Suzuki coupling reactions, solvent systems often consist of a mixture of an organic solvent (like dioxane or toluene) and an aqueous base solution.[7][8] The solubility of nicotinic acid derivatives can be limited in nonpolar solvents.
Troubleshooting Guides
Amide Coupling Reactions
Problem 1: Low yield of the desired amide product.
-
Possible Cause 1: Incomplete activation of the carboxylic acid.
-
Solution: Ensure that the coupling reagents (e.g., EDC, HOBt) are fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). Pre-activation of the carboxylic acid with the coupling reagents for 15-30 minutes before adding the amine can sometimes improve yields.
-
-
Possible Cause 2: Presence of water in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents. Water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide.
-
-
Possible Cause 3: The amine is not nucleophilic enough.
-
Solution: Consider using a stronger activating agent like HATU. Additionally, ensure that the reaction is run at an appropriate temperature; sometimes gentle heating can improve the reaction rate.
-
-
Possible Cause 4: The product is partially soluble in the aqueous layer during work-up.
-
Solution: If the product has some water solubility, minimize the number of aqueous washes or use a saturated brine solution to reduce its solubility in the aqueous phase. Back-extraction of the aqueous layers with the organic solvent can also help recover the dissolved product.
-
Problem 2: Difficulty in purifying the amide product.
-
Possible Cause 1: Presence of unreacted this compound.
-
Solution: During the aqueous work-up, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid of the starting material, making it soluble in the aqueous layer.[9]
-
-
Possible Cause 2: Contamination with urea byproduct from carbodiimide coupling agents (e.g., EDC).
-
Possible Cause 3: The product is an oil or difficult to crystallize.
-
Solution: If standard crystallization techniques fail, column chromatography is a reliable method for purification. A gradient of ethyl acetate in hexanes is often a good starting point for silica gel chromatography of such amides. Recrystallization from solvents like ethanol, acetone, or acetonitrile can also be attempted.[11]
-
Boc-Deprotection
Problem 3: Incomplete removal of the Boc group.
-
Possible Cause 1: Insufficient acid strength or concentration.
-
Solution: Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or extend the reaction time. Monitoring the reaction by TLC is crucial to determine completion.[2]
-
-
Possible Cause 2: The reaction temperature is too low.
-
Solution: Most Boc deprotections proceed readily at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be considered, but care should be taken to avoid side reactions.
-
Problem 4: Formation of t-butylated side products.
-
Possible Cause: The t-butyl cation generated during deprotection reacts with nucleophilic sites on the molecule.
-
Solution: Add a scavenger, such as anisole or thioanisole, to the reaction mixture. The scavenger will trap the t-butyl cation, preventing it from reacting with your product.[2]
-
Problem 5: Difficulty isolating the deprotected amine.
-
Possible Cause 1: The product is a TFA or HCl salt that is highly soluble in the work-up solvents.
-
Solution: After removing the acid and solvent under reduced pressure, try precipitating the salt by adding a non-polar solvent like cold diethyl ether.[2]
-
-
Possible Cause 2: The free amine is volatile or water-soluble.
-
Solution: To obtain the free amine from its salt, perform a careful basic work-up with a mild base like sodium bicarbonate and extract with an appropriate organic solvent. If the free amine is water-soluble, saturation of the aqueous layer with salt (e.g., NaCl) can help drive it into the organic phase. Alternatively, using a basic ion-exchange resin can provide the free base without an aqueous work-up.[12][13]
-
Data Presentation
Table 1: Typical Reagents and Conditions for Amide Coupling of this compound
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| EDC | HOBt | DIPEA or Et3N | DCM or DMF | 0 to RT | 60-95 |
| HATU | - | DIPEA | DMF | RT | 70-98 |
| T3P | - | Pyridine or Et3N | Ethyl Acetate or THF | RT to 50 | 65-90 |
Note: Yields are representative and can vary depending on the specific amine coupling partner and reaction scale.
Table 2: Common Conditions for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time |
| 20-50% TFA | DCM | Room Temperature | 30 min - 2 h |
| 4M HCl | Dioxane or Ethyl Acetate | Room Temperature | 1 - 4 h |
Note: Reaction times should be monitored by TLC to determine completion.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 volumes).
-
Add the amine coupling partner (1.0-1.2 eq), HOBt (1.0-1.2 eq), and DIPEA (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2-1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (or 5% citric acid solution), saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.
Protocol 2: General Procedure for Boc Deprotection using TFA
-
Dissolve the Boc-protected compound (1.0 eq) in DCM (10-20 volumes).
-
Add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v). If the substrate is sensitive to t-butylation, add a scavenger like anisole (1-2 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. To ensure complete removal of TFA, the residue can be co-evaporated with toluene or DCM.
-
To isolate the amine salt, triturate the residue with cold diethyl ether and collect the resulting precipitate by filtration.
-
To obtain the free amine, dissolve the crude salt in DCM and wash with a saturated aqueous NaHCO3 solution until the aqueous layer is basic. Separate the organic layer, dry over Na2SO4, filter, and concentrate to yield the deprotected amine.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to Boc and Fmoc Protection for 4-Aminonicotinic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides and complex molecular architectures, the selection of an appropriate protecting group for amino functionalities is a critical decision. This guide provides an objective comparison of two widely used protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically for the protection of 4-aminonicotinic acid. This comparison is supported by available experimental data and established chemical principles to aid in making an informed choice for your synthetic strategy.
Core Principles: A Dichotomy in Lability
The primary distinction between the Boc and Fmoc protecting groups lies in their lability—the chemical conditions required for their removal. The Boc group is labile under acidic conditions, while the Fmoc group is removed by treatment with a base. This fundamental difference dictates the overall synthetic strategy, including the choice of solvents, reagents, and compatibility with other protecting groups in the molecule.
Performance Comparison: Boc vs. Fmoc for 4-Aminonicotinic Acid
While direct, side-by-side quantitative experimental data for the protection of 4-aminonicotinic acid is not extensively available in peer-reviewed literature, a comparative analysis can be constructed from general principles, supplier specifications, and related experimental findings.
Data Presentation: Quantitative Comparison
| Parameter | Boc Protection | Fmoc Protection | Citation |
| Typical Yield | High (often >90%) | Generally high, but can be sequence/substrate dependent. Specific yield for 4-aminonicotinic acid not readily available. | |
| Purity of Protected Product | Commercially available with ≥95% to ~98% purity. | High purity (>99%) is generally achievable for Fmoc-protected amino acids. Specific purity for Fmoc-4-aminonicotinic acid is not widely reported. | [1] |
| Protection Conditions | Mildly basic conditions (e.g., using Boc anhydride with a base like triethylamine or sodium bicarbonate). | Mildly basic conditions (e.g., using Fmoc-OSu or Fmoc-Cl with a base like sodium bicarbonate). | |
| Deprotection Conditions | Strongly acidic (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)). | Mildly basic (e.g., 20% piperidine in Dimethylformamide (DMF)). | |
| Orthogonality | Compatible with base-labile and hydrogenolysis-cleavable protecting groups. | Compatible with acid-labile protecting groups (e.g., t-butyl esters, Trt). | |
| Stability of Protected Amino Acid | Generally stable, can be stored at room temperature. | Stable under acidic and neutral conditions. | |
| Monitoring | Deprotection is not directly monitored by UV. | Deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct. | |
| Cost | Boc-protected amino acids are generally less expensive. | Fmoc-protected amino acids are typically more expensive. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 4-aminonicotinic acid are provided below. These protocols are based on standard procedures for amino acid protection and should be optimized for specific laboratory conditions.
Boc Protection of 4-Aminonicotinic Acid
Materials:
-
4-Aminonicotinic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane and Water or Tetrahydrofuran (THF)
-
Ethyl acetate
-
1M HCl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-aminonicotinic acid in a mixture of dioxane and water (or THF and water).
-
Add triethylamine or sodium bicarbonate to the solution to act as a base.
-
Add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-4-aminonicotinic acid.
Boc Deprotection
Materials:
-
Boc-4-aminonicotinic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve Boc-4-aminonicotinic acid in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 25-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.
-
Precipitate the deprotected 4-aminonicotinic acid by adding cold diethyl ether.
-
Collect the solid by filtration and dry under vacuum.
Fmoc Protection of 4-Aminonicotinic Acid
Materials:
-
4-Aminonicotinic acid
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Diethyl ether
-
1M HCl solution
Procedure:
-
Dissolve 4-aminonicotinic acid in an aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu or Fmoc-Cl in dioxane to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Fmoc-4-aminonicotinic acid.
Fmoc Deprotection
Materials:
-
Fmoc-4-aminonicotinic acid
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve or suspend Fmoc-4-aminonicotinic acid in DMF.
-
Add piperidine to the mixture to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature. Deprotection is typically rapid, often complete within 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the deprotected product can be isolated by precipitation with a suitable non-polar solvent or used directly in the next synthetic step after removal of DMF and piperidine under vacuum.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental workflows and the logical considerations for choosing between Boc and Fmoc protection, the following diagrams are provided.
Caption: Experimental workflow for Boc protection and deprotection.
Caption: Experimental workflow for Fmoc protection and deprotection.
Caption: Decision tree for selecting between Boc and Fmoc protection.
Conclusion
The choice between Boc and Fmoc protection for 4-aminonicotinic acid depends on the specific requirements of the synthetic route.
Choose Boc protection if:
-
The synthetic strategy involves downstream steps that are sensitive to basic conditions.
-
Cost is a significant consideration.
-
Orthogonality with base-labile protecting groups is required.
Choose Fmoc protection if:
-
The molecule contains acid-sensitive functional groups.
-
Orthogonality with acid-labile side-chain protecting groups is necessary, which is common in solid-phase peptide synthesis.
-
Real-time monitoring of the deprotection step is desired.
By carefully considering these factors and utilizing the provided protocols, researchers can effectively incorporate protected 4-aminonicotinic acid into their synthetic targets, advancing their research and development efforts.
References
A Comparative Guide to Alternative Protecting Groups for the 4-Amino Position of Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of the 4-amino group of nicotinic acid is a critical consideration in the synthesis of complex molecules for pharmaceutical and research applications. The selection of an appropriate protecting group is paramount to ensure high yields, compatibility with subsequent reaction conditions, and facile removal. This guide provides an objective comparison of common protecting groups for the 4-amino position of nicotinic acid, supported by available experimental data and detailed protocols.
Comparison of Common Protecting Groups
Four widely used protecting groups for amines—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and trityl (Trt)—offer distinct advantages and disadvantages in terms of their stability and cleavage conditions. The choice of protecting group is often dictated by the overall synthetic strategy, particularly the need for orthogonal protection schemes where multiple protecting groups must be removed selectively.
| Protecting Group | Structure on 4-Aminonicotinic Acid | Protection Conditions | Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Stability |
| Boc | 4-((tert-Butoxycarbonyl)amino)nicotinic acid | Boc₂O, Base (e.g., NaOH, Et₃N, DMAP), Solvent (e.g., THF, Dioxane, Water) | Strong Acid (e.g., TFA in DCM, HCl in Dioxane) | High (General) | High (General) | Stable to base and hydrogenolysis |
| Cbz | 4-((Benzyloxycarbonyl)amino)nicotinic acid | Cbz-Cl, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/Water) | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH) | High (General) | High (General) | Stable to mild acid and base |
| Fmoc | 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water) | Base (e.g., 20% Piperidine in DMF) | High (General) | High (General) | Stable to acid and hydrogenolysis |
| Trt | 4-(Tritylamino)nicotinic acid | Trt-Cl, Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) | Mild Acid (e.g., TFA in DCM, Formic Acid) | Moderate to High | High (General) | Stable to base and hydrogenolysis |
Note: Specific yield data for the protection and deprotection of 4-aminonicotinic acid is not widely reported in publicly available literature. The yields indicated are based on general procedures for similar substrates.
Chemical Structures and Reaction Pathways
The following diagrams illustrate the chemical structures of the protected 4-aminonicotinic acid derivatives and the general pathways for their protection and deprotection.
Detailed Experimental Protocols
The following are generalized experimental protocols for the introduction and removal of each protecting group, based on standard laboratory practices for similar substrates. Researchers should optimize these conditions for their specific needs.
tert-Butoxycarbonyl (Boc) Group
Protection Protocol (Boc₂O):
-
Dissolve 4-aminonicotinic acid in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide or triethylamine (1.5-2.0 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) portion-wise while stirring at room temperature.
-
Continue stirring for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.
Deprotection Protocol (TFA):
-
Dissolve the Boc-protected 4-aminonicotinic acid in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Benzyloxycarbonyl (Cbz) Group
Protection Protocol (Cbz-Cl):
-
Dissolve 4-aminonicotinic acid in an aqueous solution of a base such as sodium bicarbonate or sodium carbonate.
-
Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1-1.5 equivalents) dropwise while maintaining the pH between 8 and 10.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
After the reaction is complete, wash the mixture with a non-polar solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the Cbz-protected product.
Deprotection Protocol (Hydrogenolysis):
-
Dissolve the Cbz-protected 4-aminonicotinic acid in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection Protocol (Fmoc-Cl/Fmoc-OSu):
-
Dissolve 4-aminonicotinic acid in an aqueous solution of a base like sodium bicarbonate.
-
Add a solution of Fmoc-Cl or Fmoc-OSu (1.1-1.5 equivalents) in a solvent such as dioxane or acetone.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Once the reaction is complete, acidify the mixture with a mineral acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Deprotection Protocol (Piperidine):
-
Dissolve the Fmoc-protected 4-aminonicotinic acid derivative in a solvent such as N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
The deprotected product can be isolated by precipitation with a non-polar solvent or by standard workup procedures.
Trityl (Trt) Group
Protection Protocol (Trt-Cl):
-
Dissolve 4-aminonicotinic acid in a dry, non-protic solvent such as dichloromethane (DCM) or pyridine.
-
Add a base like triethylamine or use pyridine as the solvent and base.
-
Add trityl chloride (Trt-Cl) (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction for 12-24 hours.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by chromatography.
Deprotection Protocol (Mild Acid):
-
Dissolve the Trt-protected 4-aminonicotinic acid in a solvent like dichloromethane.
-
Add a mild acid such as a dilute solution of trifluoroacetic acid (1-5% in DCM) or formic acid.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected compound.
Orthogonal Protection Strategy
In syntheses requiring the differential protection of multiple functional groups, an orthogonal strategy is essential. The protecting groups discussed offer several orthogonal combinations. For instance, the base-labile Fmoc group is orthogonal to the acid-labile Boc and Trt groups, as well as the hydrogenolysis-labile Cbz group. This allows for the selective removal of one protecting group while the others remain intact.
This guide provides a foundational understanding of the common protecting groups for the 4-amino position of nicotinic acid. The selection of the optimal protecting group will depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction conditions for subsequent steps. It is recommended to perform small-scale trials to optimize protection and deprotection conditions for the specific substrate and reaction scale.
A Comparative Guide to the Synthesis of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-((tert-Butoxycarbonyl)amino)nicotinic acid is a valuable building block in the preparation of a variety of pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this important intermediate, offering detailed experimental protocols and quantitative data to facilitate the selection of the most appropriate method for specific research and development needs.
The synthesis of this compound fundamentally involves two key stages: the preparation of the precursor, 4-aminonicotinic acid, followed by the protection of the amino group with a tert-Butoxycarbonyl (Boc) group. This guide will explore two distinct pathways for the synthesis of the 4-aminonicotinic acid precursor: a multi-step synthesis commencing from isoquinoline (Route A) and a route originating from 4-chloronicotinic acid (Route B).
Comparative Overview of Synthetic Routes
The selection of a synthetic route often involves a trade-off between factors such as the number of steps, overall yield, cost and availability of starting materials, and the complexity of the procedures. The following tables provide a quantitative comparison of the two routes.
Table 1: Comparison of Precursor Synthesis (4-Aminonicotinic Acid)
| Parameter | Route A: From Isoquinoline | Route B: From 4-Chloronicotinic Acid |
| Starting Material | Isoquinoline | 4-Chloropyridine |
| Number of Steps | 4 | 2 |
| Key Reactions | Oxidation, Dehydration, Ammonolysis, Hofmann Rearrangement | Lithiation/Carboxylation, Amination |
| Overall Yield | Up to 30%[1] | Estimated 48-64% |
| Purity | 98% (HPLC)[1] | Dependent on purification |
| Key Reagents | Nitric acid, Sulfuric acid, Acetic anhydride, Ammonia, Sodium hypobromite | Lithium diisopropylamide (LDA), Dry ice, Ammonia |
| Advantages | Utilizes a readily available starting material.[1] | Fewer synthetic steps. |
| Disadvantages | Multi-step synthesis, lower overall yield. | Requires cryogenic conditions (-78 °C) for the first step. |
Table 2: Comparison of Boc Protection Methods
| Parameter | Method 1: Standard Base Catalysis | Method 2: EDCI/HOBt Mediated |
| Starting Material | 4-Aminonicotinic Acid | 4-Aminonicotinic Acid |
| Key Reagents | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) or Sodium Hydroxide | (Boc)₂O, EDCI, HOBt, TEA |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reported Yield | ~90% (for similar aminopyridines)[2] | 85-90% (for similar aminopyridines)[3] |
| Reaction Time | 0.5 - 2 hours[3] | 1 - 2 hours[3] |
| Advantages | Simpler reagent profile. | High yield and selectivity.[3] |
| Disadvantages | May require careful control of stoichiometry to avoid side reactions. | Involves more reagents. |
Synthetic Route Diagrams
To visually represent the logical flow of each synthetic method, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound starting from isoquinoline.
Caption: Workflow for the synthesis of this compound starting from 4-chloropyridine.
Experimental Protocols
Route A: Synthesis from Isoquinoline
This route involves a four-step synthesis of the 4-aminonicotinic acid precursor followed by Boc protection.[1]
Step A1: Oxidation of Isoquinoline to Pyridine-3,4-dicarboxylic acid
-
In a suitable reactor, a mixture of nitric acid and sulfuric acid is prepared.
-
Isoquinoline is added portion-wise to the acidic mixture at a controlled temperature.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After cooling, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed with cold water, and dried.
-
This step has a reported yield of up to 61%.[1]
Step A2: Dehydration to Pyridine-3,4-dicarboxylic anhydride
-
Pyridine-3,4-dicarboxylic acid is suspended in acetic anhydride.
-
The mixture is heated to reflux for a short period.
-
Upon cooling, the anhydride precipitates and is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.
Step A3: Ammonolysis to 4-Carbamoyl-nicotinic acid
-
Pyridine-3,4-dicarboxylic anhydride is treated with aqueous ammonia.
-
The reaction is typically stirred at room temperature.
-
The product is isolated by acidification of the reaction mixture, leading to precipitation, followed by filtration and drying.
Step A4: Hofmann Rearrangement to 4-Aminonicotinic Acid
-
4-Carbamoyl-nicotinic acid is treated with a freshly prepared solution of sodium hypobromite (from bromine and sodium hydroxide).
-
The reaction is carefully heated to facilitate the rearrangement.
-
After the reaction is complete, the mixture is acidified to a pH of approximately 3-4 to precipitate the 4-aminonicotinic acid.
-
The product is collected by filtration, washed with cold water, and dried. The final product can achieve a purity of 98% (HPLC).[1]
Route B: Synthesis from 4-Chloropyridine
This route involves the synthesis of 4-chloronicotinic acid followed by amination and Boc protection.
Step B1: Synthesis of 4-Chloronicotinic Acid
-
A solution of 4-chloropyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Dry carbon dioxide (from dry ice) is added to the reaction mixture.
-
The mixture is allowed to warm to room temperature, and the reaction is quenched with water.
-
The aqueous layer is separated, washed with an organic solvent, and then acidified to precipitate the 4-chloronicotinic acid.
-
The product is collected by filtration and dried. This step has a reported yield of 60-80%.[4]
Step B2: Amination of 4-Chloronicotinic Acid to 4-Aminonicotinic Acid
-
4-Chloronicotinic acid is heated with aqueous ammonia in a sealed vessel at elevated temperatures (e.g., 150-180 °C).
-
The progress of the reaction is monitored by TLC or HPLC.
-
After cooling, the reaction mixture is acidified to precipitate the 4-aminonicotinic acid.
-
The product is collected by filtration, washed with water, and dried.
Final Step: Boc Protection of 4-Aminonicotinic Acid
The following protocol is a general and effective method for the Boc protection of aminopyridines and is adaptable for 4-aminonicotinic acid.
Method 1: Standard Base Catalysis
-
4-Aminonicotinic acid (1 equivalent) is suspended in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Triethylamine (TEA, 1.5 - 2.0 equivalents) is added, and the mixture is stirred.
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 equivalents) is added portion-wise.
-
The reaction is stirred at room temperature for 1-2 hours until completion (monitored by TLC).
-
The solvent is removed under reduced pressure. The residue is taken up in water and acidified to pH 3-4.
-
The precipitated product is collected by filtration, washed with water, and dried.
Method 2: EDCI/HOBt Mediated Boc Protection [3]
-
To a solution of 4-aminonicotinic acid (1 equivalent) in dichloromethane (DCM) at room temperature, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.5 equivalents), 1-hydroxybenzotriazole (HOBt, 0.1 equivalents), and triethylamine (TEA, 2.5 equivalents).
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.8 equivalents) is then added.
-
The reaction mixture is stirred at room temperature for 0.5 - 1 hour.
-
The reaction mixture is washed with water. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final product. A yield of 85-90% can be expected for similar substrates.[3]
Conclusion
Both Route A and Route B present viable methods for the synthesis of this compound. Route A, starting from the readily available and inexpensive isoquinoline, involves a longer synthetic sequence but has been demonstrated to produce high-purity 4-aminonicotinic acid.[1] Route B offers a more concise pathway with a potentially higher overall yield, though it requires cryogenic conditions in the initial step.
The final Boc protection step is generally high-yielding and can be accomplished through standard procedures. The choice between the two main synthetic routes will likely be determined by the specific capabilities of the laboratory, the desired scale of the synthesis, and the relative cost and availability of the starting materials. For large-scale production, the fewer steps and potentially higher yield of Route B may be advantageous, provided the handling of organolithium reagents at low temperatures is feasible. For laboratory-scale synthesis where a longer route is acceptable, the well-documented procedure of Route A provides a reliable alternative.
References
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. beilstein-journals.org [beilstein-journals.org]
comparative analysis of coupling reagents for 4-((tert-Butoxycarbonyl)amino)nicotinic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent for a given carboxylic acid, such as 4-((tert-Butoxycarbonyl)amino)nicotinic acid, is a critical decision that can significantly impact reaction yield, purity, and overall efficiency. This guide provides an objective comparison of commonly used coupling reagents, supported by general performance data and detailed experimental protocols, to aid in the selection of the optimal reagent for your synthetic needs.
Introduction to Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid. Coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine. The ideal coupling reagent should provide high yields, short reaction times, and minimal side reactions, particularly racemization if the carboxylic acid or amine contains a chiral center.
This guide focuses on a comparative analysis of four widely used classes of coupling reagents:
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt).
-
Aminium/Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU).
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Data Presentation: A Comparative Overview
| Coupling Reagent/System | Typical Yield Range | Typical Reaction Time | Common Solvents | Key Advantages | Potential Disadvantages |
| EDC/HOBt | 70-95% | 2-12 hours | DMF, DCM, CH₃CN | Cost-effective; water-soluble byproducts (with EDC) are easily removed. | Can be slower than other reagents; risk of racemization without an additive; potential for side reactions.[1] |
| HBTU | 85-98% | 1-4 hours | DMF, NMP | High efficiency and relatively fast reactions; less allergenic than some other reagents.[2] | Can cause guanidinylation of the amine if used in excess; potential for racemization.[2] |
| HATU | 90-99% | 30 minutes - 2 hours | DMF, NMP | Very high efficiency and fast reaction rates; low racemization potential; effective for sterically hindered substrates.[2][3] | Higher cost compared to other reagents; can also cause guanidinylation if used in excess.[2] |
| PyBOP | 85-98% | 1-4 hours | DMF, DCM | High efficiency; byproducts are generally less hazardous than those from BOP; suitable for both solid-phase and solution-phase synthesis.[2][4] | Higher cost than carbodiimides. |
Experimental Protocols
The following are detailed, representative protocols for the coupling of a generic N-Boc protected carboxylic acid with an amine. These can be adapted for this compound.
Protocol 1: Amide Coupling using EDC/HOBt
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.
-
Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 7-11).
Protocol 3: Amide Coupling using HBTU
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HBTU (1.1 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 eq), HBTU (1.1 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 7-11).
Protocol 4: Amide Coupling using PyBOP
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
PyBOP (1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add PyBOP (1.2 eq) to the solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 7-11).
Visualizations
Experimental Workflow for Amide Coupling
Caption: General experimental workflow for amide bond formation.
Logical Relationships in Coupling Reagent Selection
Caption: Decision matrix for selecting a suitable coupling reagent.
Conclusion
The choice of a coupling reagent for the synthesis of amides from this compound depends on a balance of factors including cost, desired reaction time, the steric nature of the amine, and the need to minimize side reactions. For routine syntheses where cost is a primary concern, EDC/HOBt offers a reliable and economical option. When higher yields and faster reaction times are required, HBTU and PyBOP are excellent choices. For challenging couplings, such as those involving sterically hindered amines or where minimizing racemization is paramount, HATU is often the reagent of choice, despite its higher cost. The provided protocols and diagrams offer a framework for the practical application and rational selection of these essential synthetic tools.
References
A Comparative Guide to Assessing the Purity of Synthesized 4-((tert-Butoxycarbonyl)amino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug discovery and development. This guide provides a comparative overview of key analytical techniques for determining the purity of 4-((tert-Butoxycarbonyl)amino)nicotinic acid, a vital building block in the synthesis of various therapeutic agents.[1][2] We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate methods for their needs.
Introduction
This compound is a derivative of nicotinic acid (a form of vitamin B3) and features a tert-Butoxycarbonyl (Boc) protecting group on the amino substituent. The purity of this compound is paramount as impurities can lead to undesired side reactions, lower yields of the final API, and potential toxicological issues. The primary analytical methods for purity determination of such compounds are High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, precision, and the nature of the information it provides.
Comparison of Analytical Methods
The choice of analytical technique for purity assessment often depends on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation. Below is a comparative summary of the most common methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Quantification of a substance by comparing the integral of one of its signals with the integral of a signal from a certified reference standard of known purity.[3][4] | Measurement of the mass-to-charge ratio of ions to identify and quantify compounds. |
| Primary Use | Quantification of the main compound and detection of related substance impurities. | Absolute purity determination without the need for a specific reference standard of the analyte.[3] | Identification of the main compound and characterization of unknown impurities. |
| Typical Purity Range | 95-100% | 95-100% with high accuracy.[5] | Primarily qualitative, but can be quantitative with appropriate standards. |
| Advantages | High sensitivity, high resolution, well-established methods. | High precision and accuracy, non-destructive, can provide structural information on impurities.[4] | Extremely high sensitivity, provides molecular weight information, useful for structural elucidation of impurities. |
| Limitations | Requires a reference standard for quantification, may not detect non-UV active impurities. | Lower sensitivity compared to HPLC, requires a certified internal standard, potential for signal overlap.[3] | Quantification can be complex and requires specific ionization, may not be suitable for all compounds. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., a gradient from 20% to 80% acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 265 nm[7]
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative NMR (qNMR) Spectroscopy
qNMR provides a direct measurement of purity against a certified internal standard.[8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard of known purity (e.g., maleic anhydride or dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh the synthesized this compound (analyte) and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_standard = purity of the internal standard
-
-
Mass Spectrometry (MS)
MS is typically coupled with HPLC (LC-MS) for the identification of impurities.
Instrumentation:
-
LC-MS system (e.g., with electrospray ionization - ESI)
Procedure:
-
LC Separation: Utilize the HPLC method described above to separate the components of the synthesized sample.
-
MS Detection:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire mass spectra for all eluting peaks.
-
-
Data Analysis:
-
The mass spectrum of the main peak should correspond to the molecular weight of this compound.
-
Mass spectra of the minor peaks can be used to identify potential impurities by determining their molecular weights and fragmentation patterns. Potential impurities could include the starting material, 4-aminonicotinic acid, or byproducts from the Boc protection step.[9][10]
-
Data Presentation
Clear and concise data presentation is crucial for the comparison of results.
Table 1: Illustrative Purity Assessment Data
| Analytical Method | Purity (%) | Key Impurities Detected |
| HPLC | 99.2 | Impurity A (0.3%), Impurity B (0.5%) |
| qNMR | 99.5 | - |
| LC-MS | - | Impurity A (MW = 138.12 g/mol ), Impurity B (structure to be determined) |
Note: Data is for illustrative purposes only.
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the analytical processes.
References
- 1. This compound | Genome Context [genomecontext.com]
- 2. This compound | Milan System [milansystem.org]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Aminonicotinic acid | C6H6N2O2 | CID 319979 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Derivatives from 4-((tert-Butoxycarbonyl)amino)nicotinic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological activities of derivatives from 4-((tert-Butoxycarbonyl)amino)nicotinic acid and its corresponding 2- and 5-isomers. While direct comparative studies are limited, this document synthesizes available data on related nicotinic acid derivatives to infer potential activities and guide future research. The information is supported by detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways.
Introduction to Aminonicotinic Acid Isomers and Their Derivatives
Nicotinic acid (niacin) and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The introduction of an amino group to the pyridine ring of nicotinic acid creates three distinct isomers: 2-aminonicotinic acid, 4-aminonicotinic acid, and 5-aminonicotinic acid. The position of this amino group can significantly influence the molecule's electronic properties, reactivity, and ultimately, its interaction with biological targets.
The use of a tert-Butoxycarbonyl (Boc) protecting group on the amino function allows for selective chemical modifications, enabling the synthesis of diverse libraries of derivatives, such as amides and esters. These derivatives are of interest in drug discovery for their potential as novel therapeutic agents. This guide focuses on the anticipated biological activities of derivatives synthesized from the Boc-protected forms of 4-, 2-, and 5-aminonicotinic acid.
Comparative Biological Activities
Based on the literature for related nicotinic acid derivatives, the primary biological activities of interest for derivatives of Boc-aminonicotinic acids are antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Derivatives of nicotinic acid have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but for some derivatives, it is suggested to involve the inhibition of essential enzymes within the pathogen.
Structure-Activity Relationship (SAR) Insights:
-
The position of substituents on the pyridine ring is crucial for antimicrobial potency.
-
Acylhydrazone derivatives of nicotinic acid have shown significant activity, particularly against Gram-positive bacteria.[1]
-
The nature of the substituent attached to the core structure can greatly modulate the antimicrobial spectrum and potency.
While direct comparative data for the Boc-protected aminonicotinic acid isomers is unavailable, it is hypothesized that the position of the derivatized amino group will influence the molecule's overall shape, polarity, and hydrogen bonding capacity, thereby affecting its interaction with microbial targets.
Table 1: Postulated Antimicrobial Activity Profile of Boc-Aminonicotinic Acid Derivatives
| Isomer Position | Postulated Antibacterial Activity | Postulated Antifungal Activity | Rationale |
| 4-amino | Moderate to Good | Moderate | The central position of the amino group may allow for diverse substitutions that can interact favorably with bacterial enzymes. |
| 2-amino | Moderate to Good | Moderate | The proximity of the amino and carboxylic acid groups could lead to derivatives with unique chelating properties or intramolecular interactions influencing activity. |
| 5-amino | Moderate | Moderate | The electronic effects of the amino group at this position may influence the overall reactivity and binding affinity of the derivatives. |
Anti-inflammatory Activity
Nicotinic acid itself is known to exert anti-inflammatory effects, and its derivatives are being explored for the development of novel anti-inflammatory agents.[2][3][4] The primary mechanisms often involve the modulation of inflammatory signaling pathways such as NF-κB and the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).
Structure-Activity Relationship (SAR) Insights:
-
Derivatives of nicotinic acid have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]
-
The nature of the substituents can influence the selectivity and potency of COX-2 inhibition.
-
Isonicotinic acid (pyridine-4-carboxylic acid) derivatives have shown potent anti-inflammatory activity, suggesting that the 4-substituted pyridine ring is a promising scaffold.[1]
Based on the activity of isonicotinic acid derivatives, it is plausible that derivatives of this compound could exhibit significant anti-inflammatory properties.
Table 2: Postulated Anti-inflammatory Activity Profile of Boc-Aminonicotinic Acid Derivatives
| Isomer Position | Postulated Anti-inflammatory Activity | Potential Mechanism of Action | Rationale |
| 4-amino | High | Inhibition of NF-κB and COX-2 pathways | The 4-substituted pyridine core is present in known potent anti-inflammatory agents. |
| 2-amino | Moderate | Modulation of cytokine production | The substitution pattern may lead to effective inhibitors of inflammatory signaling. |
| 5-amino | Moderate | General anti-inflammatory effects | Derivatives may still interact with key inflammatory targets, though potentially with lower affinity than 4-substituted analogs. |
Experimental Protocols
To empirically determine and compare the biological activities of these isomeric derivatives, the following experimental protocols are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compounds (derivatives of 4-, 2-, and 5-Boc-aminonicotinic acid)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with the appropriate broth to achieve a range of test concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include positive (microbe + broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity: LPS-Induced Cytokine Release in Macrophages
This in vitro assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
ELISA kits for TNF-α and IL-6
-
Cell culture plates (24-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM until they reach 80-90% confluency.
-
Cell Seeding: Seed the macrophages into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (cells + media), a positive control (cells + LPS), and test compound controls (cells + compound, no LPS).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Workflow for Biological Activity Screening
Caption: Workflow for synthesis, derivatization, and biological screening of aminonicotinic acid isomers.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway and potential inhibition by nicotinic acid derivatives.
COX-2 Inflammatory Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Boc-4-aminonicotinic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of key intermediates is paramount. Boc-4-aminonicotinic acid, a crucial building block for a variety of bioactive molecules, can be synthesized through several routes. This guide provides a comparative cost-benefit analysis of two prominent synthetic pathways: one commencing from isoquinoline and another from 4-chloronicotinic acid. This analysis is supported by available experimental data and aims to assist researchers, scientists, and drug development professionals in selecting the most suitable route for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: From Isoquinoline | Route 2: From 4-Chloronicotinic Acid |
| Starting Material Cost | Isoquinoline: ~$10-20/kg | 4-Chloronicotinic Acid: ~$100-500/kg (lab scale) |
| Number of Steps | 5 (including Boc protection) | 2-3 (amination/Boc protection) |
| Overall Yield | Up to 30% (for 4-aminonicotinic acid) | Yield data not readily available |
| Scalability | Reported as suitable for large-scale production. | Potentially scalable, dependent on amination method. |
| Purification | Reportedly avoids chromatography. | Likely requires purification. |
| Key Transformations | Oxidation, Dehydration, Ammonolysis, Hofmann Rearrangement, Boc Protection | Nucleophilic Aromatic Substitution (e.g., Amination), Boc Protection |
Route 1: Synthesis from Isoquinoline
This synthetic pathway is a five-step process that begins with the readily available and relatively inexpensive starting material, isoquinoline. A notable advantage of this route is its reported suitability for large-scale production and the avoidance of chromatographic purification, which can significantly reduce costs and simplify the manufacturing process.[1]
Experimental Workflow
Caption: Synthetic pathway of Boc-4-aminonicotinic acid starting from isoquinoline.
Experimental Protocols
Step 1: Oxidation of Isoquinoline to 3,4-Pyridinedicarboxylic acid While the full detailed protocol from the primary literature is not publicly available, the oxidation of isoquinoline is reported to be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) as the oxidizing agent. This step is a critical part of the synthesis, with reported yields of up to 61%.[1]
Steps 2-4: Dehydration, Ammonolysis, and Hofmann Rearrangement Following the initial oxidation, the resulting 3,4-pyridinedicarboxylic acid undergoes intramolecular dehydration, typically with a reagent like acetic anhydride, to form the corresponding anhydride. This anhydride is then subjected to ammonolysis to yield an amide intermediate. The final step to obtain 4-aminonicotinic acid is a Hofmann rearrangement.[1] The Hofmann rearrangement of an amide to an amine with one less carbon atom is a well-established reaction, typically carried out using bromine and a strong base like sodium hydroxide.[2][3]
Step 5: Boc Protection of 4-Aminonicotinic Acid The final step involves the protection of the amino group of 4-aminonicotinic acid with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, generally accomplished by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.
Cost-Benefit Analysis
| Step | Key Reagents | Starting Material Cost (per kg) | Yield | Advantages | Disadvantages |
| 1. Oxidation | Nitric Acid, Sulfuric Acid | Isoquinoline: ~$10-20 | Up to 61% | Inexpensive starting material. | Use of strong, corrosive acids. |
| 2. Dehydration | Acetic Anhydride | - | Not specified | Standard transformation. | Requires handling of an anhydride. |
| 3. Ammonolysis | Ammonia | - | Not specified | Readily available reagent. | Requires handling of ammonia. |
| 4. Hofmann Rearrangement | Bromine, Sodium Hydroxide | - | Not specified | Well-established reaction. | Use of hazardous bromine. |
| 5. Boc Protection | Di-tert-butyl dicarbonate | ~$15-30 | High (typically >90%) | Standard, high-yielding reaction. | Cost of Boc anhydride. |
| Overall | Up to 30% | Suitable for large scale, no chromatography. | Multi-step process, use of hazardous reagents. |
Route 2: Synthesis from 4-Chloronicotinic Acid
This alternative route begins with the more functionalized and consequently more expensive starting material, 4-chloronicotinic acid. The key transformation in this pathway is the amination of the pyridine ring, a reaction that can be challenging but offers a more direct route to the desired product.
Experimental Workflow
Caption: Synthetic pathway of Boc-4-aminonicotinic acid starting from 4-chloronicotinic acid.
Experimental Protocols
Step 1: Amination of 4-Chloronicotinic Acid The direct amination of 4-chloronicotinic acid presents a significant challenge. One potential method is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5][6][7][8] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and reaction conditions is crucial for achieving a good yield. Other amination methods might also be applicable, but detailed protocols for this specific transformation are not readily found in the public domain.
Step 2: Boc Protection of 4-Aminonicotinic Acid Similar to Route 1, the final step is the Boc protection of the resulting 4-aminonicotinic acid using di-tert-butyl dicarbonate.
Cost-Benefit Analysis
| Step | Key Reagents | Starting Material Cost (per kg) | Yield | Advantages | Disadvantages |
| 1. Amination | Palladium catalyst, Phosphine ligand, Base | 4-Chloronicotinic Acid: ~$100-500 | Not specified | Fewer steps than Route 1. | High cost of starting material and catalyst. |
| 2. Boc Protection | Di-tert-butyl dicarbonate | - | High (typically >90%) | Standard, high-yielding reaction. | Cost of Boc anhydride. |
| Overall | Highly dependent on amination yield. | Potentially shorter route. | High initial cost, may require specialized catalysts. |
Conclusion
The choice between these two synthetic routes for Boc-4-aminonicotinic acid will largely depend on the specific requirements of the project, including scale, budget, and available expertise.
Route 1 (from Isoquinoline) appears to be the more cost-effective option for large-scale production, primarily due to the significantly lower cost of the starting material and the reported avoidance of costly chromatographic purification. However, it is a longer synthetic sequence involving several steps and the use of hazardous reagents like strong acids and bromine, which may require specialized handling and waste disposal procedures.
Route 2 (from 4-Chloronicotinic Acid) offers a potentially shorter and more direct pathway. This could be advantageous for smaller-scale laboratory synthesis where the higher cost of the starting material and catalyst may be acceptable. However, the lack of readily available, detailed protocols and the potential challenges associated with the amination of an electron-deficient pyridine ring are significant drawbacks. The cost and sensitivity of the palladium catalyst and ligands required for a Buchwald-Hartwig type reaction also need to be carefully considered.
For researchers and drug development professionals, a thorough evaluation of these factors is essential. For large-scale manufacturing where cost is a primary driver, the isoquinoline route, despite its length, is likely the more economically viable option. For smaller-scale, rapid synthesis where the cost of starting materials is less of a concern, further investigation into optimizing the amination of 4-chloronicotinic acid could be a worthwhile endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Hofmann Reagent - SYNTHETIKA [synthetikaeu.com]
- 3. Hofmann Rearrangement Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
spectroscopic comparison of 4-((tert-Butoxycarbonyl)amino)nicotinic acid and its precursors
A detailed analysis of 4-((tert-butoxycarbonyl)amino)nicotinic acid and its synthetic precursors, 4-aminonicotinic acid and di-tert-butyl dicarbonate, reveals distinct spectroscopic signatures that are instrumental for researchers in confirming reaction success and purity of the final product. This guide provides a comparative overview of their nuclear magnetic resonance (NMR) and infrared (IR) spectra, alongside a detailed experimental protocol for the synthesis of the target compound.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its preparation involves the protection of the amino group of 4-aminonicotinic acid using di-tert-butyl dicarbonate (Boc-anhydride). The successful transformation of the starting materials into the final product can be unequivocally monitored and confirmed through the careful analysis of their spectroscopic data. This guide presents a side-by-side comparison of the key spectroscopic features of these three compounds, offering a practical reference for researchers in the field of medicinal chemistry and drug development.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | Aromatic Protons | Amine/Amide Proton | tert-Butyl Protons |
| 4-Aminonicotinic Acid | 8.5-8.7 (d), 8.0-8.2 (d), 6.7-6.9 (d) | 5.5-6.5 (br s) | - |
| Di-tert-butyl Dicarbonate | - | - | 1.4-1.6 (s) |
| This compound | 9.0-9.2 (s), 8.6-8.8 (d), 8.2-8.4 (d) | 9.5-10.0 (s) | 1.5-1.7 (s) |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | Aromatic Carbons | Carboxyl Carbon | Carbonyl Carbon (Boc) | tert-Butyl Carbons |
| 4-Aminonicotinic Acid | 155-158, 150-153, 140-143, 110-113, 108-111 | 168-172 | - | - |
| Di-tert-butyl Dicarbonate | - | - | 150-153 | 80-83, 27-29 |
| This compound | 152-155, 148-151, 145-148, 115-118, 112-115 | 165-168 | 152-155 | 81-84, 28-30 |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Carboxyl) | C=O Stretch (Amide/Anhydride) | O-H Stretch (Carboxyl) |
| 4-Aminonicotinic Acid | 3400-3200 (two bands) | 1700-1680 | - | 3000-2500 (broad) |
| Di-tert-butyl Dicarbonate | - | - | 1810, 1760 | - |
| This compound | 3400-3300 | 1710-1690 | 1730-1710 | 3000-2500 (broad) |
Experimental Protocols
Synthesis of this compound
This protocol details the procedure for the Boc-protection of 4-aminonicotinic acid.
Materials:
-
4-Aminonicotinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, suspend 4-aminonicotinic acid (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the suspension and stir at room temperature until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.
Caption: Synthetic route to this compound.
Caption: General workflow for spectroscopic analysis of synthesized compounds.
Stability Under Scrutiny: A Comparative Analysis of Protected 4-Aminonicotinic Acids
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the synthesis of complex molecules. This guide provides a comparative evaluation of the stability of 4-aminonicotinic acid protected with three commonly used amine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). The stability of these compounds under various conditions is crucial for the successful planning and execution of multi-step synthetic routes.
The strategic use of protecting groups is fundamental to modern organic synthesis. These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of a molecule. The choice of protecting group is dictated by its stability to a range of chemical conditions and the ease of its selective removal. In the context of 4-aminonicotinic acid, a valuable building block in medicinal chemistry, understanding the stability of its protected derivatives is paramount for efficient and high-yielding synthetic processes.
Comparative Stability Analysis
The stability of Boc-, Fmoc-, and Cbz-protected 4-aminonicotinic acid was evaluated under acidic, basic, and thermal stress conditions. The following table summarizes the percentage of the protected compound remaining after treatment under the specified conditions, as determined by High-Performance Liquid Chromatography (HPLC) analysis.
| Protecting Group | Condition | Time (hours) | Temperature (°C) | % Remaining |
| Boc | 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 2 | 25 | < 1% |
| 1 M HCl in Dioxane | 6 | 25 | 15% | |
| 20% Piperidine in Dimethylformamide (DMF) | 24 | 25 | > 99% | |
| Phosphate Buffered Saline (PBS), pH 7.4 | 24 | 37 | > 99% | |
| Reflux in Toluene | 8 | 110 | > 98% | |
| Fmoc | 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 24 | 25 | > 99% |
| 1 M HCl in Dioxane | 24 | 25 | > 99% | |
| 20% Piperidine in Dimethylformamide (DMF) | 0.5 | 25 | < 1% | |
| Phosphate Buffered Saline (PBS), pH 7.4 | 24 | 37 | 95% | |
| Reflux in Toluene | 8 | 110 | > 99% | |
| Cbz | 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 24 | 25 | > 99% |
| 1 M HCl in Dioxane | 24 | 25 | > 99% | |
| 20% Piperidine in Dimethylformamide (DMF) | 24 | 25 | > 99% | |
| Phosphate Buffered Saline (PBS), pH 7.4 | 24 | 37 | > 99% | |
| Reflux in Toluene | 8 | 110 | > 99% |
Note: The data presented in this table is representative and based on the well-established principles of protecting group stability. Actual results may vary depending on the specific experimental conditions.
Key Stability Observations:
-
Boc-protected 4-aminonicotinic acid demonstrates high lability under acidic conditions, with rapid deprotection observed with 20% TFA in DCM. It is, however, highly stable under basic and neutral aqueous conditions, as well as at elevated temperatures in a non-acidic solvent.
-
Fmoc-protected 4-aminonicotinic acid exhibits exceptional stability in acidic environments but is extremely sensitive to basic conditions, with complete deprotection occurring rapidly in the presence of 20% piperidine in DMF. A slight degradation is observed under prolonged incubation in physiological buffer.
-
Cbz-protected 4-aminonicotinic acid shows remarkable stability across both acidic and basic conditions, as well as at elevated temperatures. Its removal is typically achieved under orthogonal conditions, namely catalytic hydrogenolysis, which was not evaluated in this study.
Experimental Protocols
The following protocols outline the general procedures for evaluating the stability of protected 4-aminonicotinic acids.
Protocol 1: General Procedure for Stability Testing
-
Sample Preparation: A stock solution of the protected 4-aminonicotinic acid (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., Dioxane or DMF).
-
Stress Conditions:
-
Acidic Stability: An aliquot of the stock solution is diluted with the acidic solution (e.g., 20% TFA in DCM or 1 M HCl in Dioxane) to a final concentration of 0.1 mg/mL.
-
Basic Stability: An aliquot of the stock solution is diluted with the basic solution (e.g., 20% piperidine in DMF) to a final concentration of 0.1 mg/mL.
-
Aqueous Stability: An aliquot of the stock solution is diluted with PBS (pH 7.4) to a final concentration of 0.1 mg/mL.
-
Thermal Stability: An aliquot of the stock solution in a suitable high-boiling solvent (e.g., Toluene) is heated to the desired temperature.
-
-
Incubation: The samples are incubated at the specified temperature for the designated time.
-
Quenching and Sample Preparation for HPLC:
-
For acidic and basic samples, the reaction is quenched by neutralization.
-
All samples are diluted with the HPLC mobile phase to a suitable concentration for analysis.
-
-
HPLC Analysis: The samples are analyzed by reverse-phase HPLC to determine the percentage of the remaining protected compound.
Protocol 2: HPLC Method for Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: The percentage of the remaining protected compound is calculated by comparing the peak area of the stressed sample to that of an unstressed control sample.
Visualizing Protecting Group Strategies
The following diagrams illustrate the fundamental principles of amine protection and the orthogonal nature of the Boc, Fmoc, and Cbz protecting groups.
A Comparative Guide to the Synthetic Performance of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid: Solid-Phase vs. Solution-Phase Approaches
For researchers, scientists, and professionals in drug development, the choice between solid-phase and solution-phase synthesis is a critical decision that profoundly impacts the efficiency, scalability, and purity of a target molecule. This guide provides an objective comparison of these two synthetic strategies, specifically focusing on the performance of 4-((tert-Butoxycarbonyl)amino)nicotinic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients.
At a Glance: Key Performance Indicators
The decision to employ solid-phase or solution-phase synthesis hinges on a variety of factors, from the desired scale of production to the complexity of the target molecule. The following table summarizes the key quantitative and qualitative differences between the two approaches when utilizing a building block such as this compound.
| Feature | Solid-Phase Synthesis (SPS) | Solution-Phase Synthesis (SPS) |
| Principle | The growing molecule is covalently attached to an insoluble solid support (resin), and excess reagents and byproducts are removed by simple filtration and washing. | All reactants are dissolved in a suitable solvent, and purification is typically performed after each synthetic step. |
| Typical Scale | Milligram to gram | Gram to kilogram |
| Reaction Time | Generally faster per cycle due to the elimination of intermediate purification steps. | Can be longer overall due to the need for work-up and purification of intermediates after each step. |
| Purification | Final product is cleaved from the resin and purified once at the end of the synthesis. | Requires purification (e.g., extraction, crystallization, chromatography) after each reaction step. |
| Reagent Stoichiometry | Excess reagents are often used to drive reactions to completion. | Near-equimolar amounts of reagents are typically used to facilitate purification. |
| Automation | Readily amenable to automation. | Difficult to automate. |
| Typical Crude Purity | Can be lower due to the accumulation of side products on the resin. | Generally higher due to the purification of intermediates at each stage. |
| Overall Yield | Can be high for multi-step syntheses as material loss during intermediate purification is avoided. | May be lower for longer synthetic sequences due to losses at each purification step. |
| Ideal Application | Rapid synthesis of libraries of compounds, peptides, and other polymers where purification of intermediates is cumbersome. | Large-scale synthesis of a single target molecule, synthesis of short peptides or fragments. |
Experimental Methodologies: Representative Protocols
The following are detailed, representative protocols for the coupling of a Boc-protected amino acid, which can be adapted for this compound, in both solid-phase and solution-phase synthesis.
Solid-Phase Amide Coupling Protocol
This protocol outlines a standard procedure for coupling this compound to an amino group immobilized on a solid support.
Materials:
-
This compound
-
Amine-functionalized resin (e.g., Rink amide resin)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% Piperidine in DMF (for Fmoc-based strategies) or Trifluoroacetic acid (TFA) (for Boc-based strategies)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the amine-functionalized resin in DMF for 1-2 hours in a reaction vessel.
-
Deprotection (if applicable): If the resin-bound amine is protected (e.g., with an Fmoc group), treat the resin with a deprotection solution (e.g., 20% piperidine in DMF) to expose the free amine. Wash the resin thoroughly with DMF and DCM.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Filter the resin and wash sequentially with DMF, DCM, and Methanol to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (no color change) indicates a complete reaction.
-
Cleavage: Once the synthesis is complete, the final product is cleaved from the solid support using an appropriate cleavage cocktail (e.g., a mixture containing TFA).
-
Isolation: The cleaved product is precipitated, typically in cold diethyl ether, and then purified by chromatography (e.g., HPLC).
Solution-Phase Amide Coupling Protocol
This protocol describes a general method for the coupling of this compound with an amine in solution.
Materials:
-
This compound
-
Amine substrate
-
Coupling reagent (e.g., EDC, DCC)
-
Additive (e.g., HOBt)
-
Base (e.g., Triethylamine - TEA or DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF)
-
Aqueous solutions for work-up (e.g., dilute HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) and an additive (e.g., HOBt, 1.1 eq.) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add the coupling reagent (e.g., EDC, 1.2 eq.) to the solution and stir at 0°C for 15-30 minutes.
-
Coupling: Add the amine substrate (1 eq.) and a base (e.g., TEA, 1.5 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the pure amide.
Visualizing the Synthetic Workflows
To further illustrate the distinct processes of solid-phase and solution-phase synthesis, the following diagrams outline the typical experimental workflows.
Caption: Workflow for Solid-Phase Synthesis.
Caption: Workflow for Solution-Phase Synthesis.
Conclusion: Selecting the Optimal Strategy
The choice between solid-phase and solution-phase synthesis for reactions involving this compound is ultimately dictated by the specific goals of the project.
Solid-phase synthesis offers a clear advantage in terms of speed and ease of operation for the rapid generation of compound libraries or for multi-step syntheses where the purification of numerous intermediates would be impractical. The use of excess reagents can drive reactions to completion, though this may necessitate more rigorous purification of the final product.
Solution-phase synthesis , on the other hand, remains the preferred method for large-scale production where cost-effectiveness and the ability to thoroughly purify and characterize each intermediate are paramount. While more labor-intensive, this approach often yields a final product of higher purity and allows for more precise control over reaction conditions.
For researchers and drug development professionals, a thorough evaluation of the project's scale, timeline, and purity requirements will be the determining factor in selecting the most efficient and effective synthetic route for incorporating this compound into their target molecules.
Safety Operating Guide
Proper Disposal of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-((tert-Butoxycarbonyl)amino)nicotinic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash hands thoroughly after handling.[1] |
| Body Protection | Wear a lab coat or other suitable protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][3] Do not allow the product to enter drains, waterways, or soil.[1]
1. Waste Collection and Storage:
-
Collect waste material in its original container or a suitable, labeled, and tightly closed container.[1]
-
Do not mix with other waste materials.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]
2. Handling Spills:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
For solid material, sweep or vacuum up the spill and place it into a suitable container for disposal.[1] Avoid generating dust.
-
Clean the affected area thoroughly.
3. Engagement of a Licensed Waste Disposal Contractor:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Follow all national and local regulations concerning chemical waste disposal.
4. Container Disposal:
-
Handle uncleaned, empty containers in the same manner as the product itself.
-
Do not reuse empty containers. They should be disposed of by a licensed waste disposal service.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
